molecular formula C10H11I2NO3 B1462920 tert-Butyl 3,5-diiodopyridin-4-yl carbonate CAS No. 1186311-08-9

tert-Butyl 3,5-diiodopyridin-4-yl carbonate

Cat. No.: B1462920
CAS No.: 1186311-08-9
M. Wt: 447.01 g/mol
InChI Key: AJSQVXIEJSVQID-UHFFFAOYSA-N
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Description

Tert-Butyl 3,5-diiodopyridin-4-yl carbonate is a useful research compound. Its molecular formula is C10H11I2NO3 and its molecular weight is 447.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3,5-diiodopyridin-4-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSQVXIEJSVQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C=NC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230624
Record name 3,5-Diiodo-4-pyridinyl 1,1-dimethylethyl carbonate
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Molecular Weight

447.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-08-9
Record name 3,5-Diiodo-4-pyridinyl 1,1-dimethylethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diiodo-4-pyridinyl 1,1-dimethylethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Regioselective N-Boc Protection of 3,5-Diiodo-4-Hydroxypyridine

[1]

Part 1: Strategic Analysis & Reaction Design

The Substrate Challenge

The substrate, 3,5-diiodo-4-hydroxypyridine (1 ), exists in a tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.[1] In solution and solid state, the 4-pyridone tautomer predominates.[1]

  • Regioselectivity (N- vs. O-attack): The reaction with di-tert-butyl dicarbonate (Boc₂O) presents two potential pathways:

    • O-Boc formation: Yields a carbonate.[1][2] This pathway is severely inhibited by the steric bulk of the iodine atoms at positions 3 and 5, which shield the oxygen atom.[1]

    • N-Boc formation: Yields a vinylogous carbamate (N-protected pyridone).[1] This is the kinetically and thermodynamically favored pathway as the nitrogen at position 1 is distal to the iodine substituents and sterically accessible.[1]

Reaction Strategy

To drive the reaction to completion despite the electron-withdrawing nature of the iodine substituents (which reduce nucleophilicity), a nucleophilic catalyst (DMAP) is required.[1] A non-nucleophilic auxiliary base (Triethylamine or DIPEA) is employed to neutralize the acidic proton of the pyridone nitrogen (pKa ~11), shifting the equilibrium toward the reactive conjugate base.[1]

Target Product: 1-(tert-butoxycarbonyl)-3,5-diiodo-4-pyridone (2 ).[1]

Part 2: Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]Role
3,5-Diiodo-4-pyridone 346.891.0Substrate
Boc₂O 218.251.2 - 1.5Electrophile
DMAP 122.170.1 - 0.2Nucleophilic Catalyst
Triethylamine (TEA) 101.191.2Auxiliary Base
DCM or THF -[0.2 M]Solvent
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with 3,5-diiodo-4-pyridone (1.0 equiv).[1]

  • Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a concentration of 0.2 M.[1]

    • Note: The starting material has poor solubility in DCM.[1] It will appear as a suspension initially.[1] THF offers better solubility but DCM simplifies workup.[1] The suspension will clear as the lipophilic N-Boc product forms.[1]

Step 2: Activation & Addition

  • Add Triethylamine (1.2 equiv) via syringe.[1] Stir for 10 minutes.

  • Add DMAP (0.1 equiv) in one portion.[1]

  • Cool the mixture to 0 °C (ice bath) to control the initial exotherm, although the reaction is generally mild.

  • Add Boc₂O (1.2 equiv) dissolved in a minimal amount of solvent dropwise over 5 minutes.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 3–6 hours.

  • Monitor via TLC:

    • Mobile Phase: 5% MeOH in DCM or 50% EtOAc in Hexanes.[1]

    • Visualization: UV light (254 nm).[1] The product will have a higher R_f than the polar starting material.[1]

    • Endpoint: Disappearance of the baseline/low R_f spot of the starting pyridone.[1]

Step 4: Workup & Isolation

  • Dilute the reaction mixture with DCM (2x reaction volume).

  • Wash 1 (Acidic): Wash with 0.5 M HCl or 5% citric acid (removes DMAP and unreacted TEA).

    • Critical: Do not use strong acid or prolonged exposure, as N-Boc pyridones can be acid-labile.[1]

  • Wash 2 (Neutral): Wash with saturated NaHCO₃ (removes byproduct t-BuOH and acidic impurities).[1]

  • Wash 3: Wash with Brine.[1]

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure (Rotavap) at <40 °C.

Step 5: Purification

  • The crude residue is typically a pale yellow solid.[1]

  • Recrystallization: Often sufficient.[1] Use Hexanes/EtOAc or Et₂O/Pentane.[1]

  • Flash Chromatography: If necessary, elute with a gradient of EtOAc/Hexanes (0% → 30%).

Part 3: Mechanistic Pathway & Visualization[1]

The following diagram illustrates the catalytic cycle and the regioselective preference for N-protection over O-protection.

BocProtectionSubstrate3,5-Diiodo-4-pyridone(Tautomer Equilibrium)ActivatedPyridine Anion(Nu: at Nitrogen)Substrate->ActivatedTEA (Deprotonation)StericBlockO-Attack Blockedby 3,5-Diiodo StericsSubstrate->StericBlockO-pathwayTransitionTetrahedralIntermediateActivated->TransitionKinetic ControlBocDMAP[Boc-DMAP]+ (Activated Electrophile)BocDMAP->TransitionAttack by Pyridone-NProductN-Boc-3,5-diiodo-4-pyridone(Target)Transition->Product-DMAP, -CO2

Figure 1: Mechanistic pathway highlighting the DMAP-catalyzed N-functionalization and steric inhibition of the O-functionalization pathway.[1]

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized N-Boc intermediate, verify the following analytical markers.

NMR Spectroscopy
  • ¹H NMR (CDCl₃):

    • H-2/H-6 Protons: Look for a singlet (due to symmetry) shifted downfield relative to the starting material.[1] Typically appears around δ 8.0 – 8.5 ppm .[1] The electron-withdrawing N-Boc group deshields these protons.[1]

    • Boc Group: A strong singlet at δ 1.60 ppm (9H).[1]

  • ¹³C NMR:

    • Carbonyls: Distinct signals for the C-4 ketone (~170 ppm) and the Boc carbamate (~148 ppm).[1]

    • C-I: The iodinated carbons (C-3/C-5) will appear significantly upfield (~100 ppm) due to the heavy atom effect.[1]

IR Spectroscopy[3]
  • C=O (Ketone): ~1660 cm⁻¹ (Characteristic of conjugated pyridone).[1]

  • C=O (Boc Carbamate): ~1740 cm⁻¹ (Distinct from the ketone).[1]

  • Absence: No broad O-H stretch around 3200–3400 cm⁻¹.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Low nucleophilicity of substrate.[1]Increase DMAP to 0.2 equiv. Allow reaction to run 12h+.
Product is an Oil Residual solvent or t-BuOH.[1]Co-evaporate with pentane.[1] Triturate with cold hexanes to induce solidification.[1]
Loss of Boc on Silica Silica is slightly acidic.[1]Pre-treat silica column with 1% TEA in Hexanes before loading.[1]

References

  • Organic Syntheses. (1978).[1] Di-tert-butyl Dicarbonate.[1][2][3][4] Org. Synth. 57, 45. Retrieved from [Link][1]

  • Basel, Y., & Hassner, A. (2000).[1][5] Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols.[1][5][6] Journal of Organic Chemistry, 65(20), 6368-6380.[5] Retrieved from [Link]

  • Chemical Communications. (2012). Thermally induced formal [4+2] cycloaddition of 3-aminocyclobutenones with electron-deficient alkynes: facile and efficient synthesis of 4-pyridones. Retrieved from [Link][1]

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl 3,5-diiodopyridin-4-yl carbonate, a halogenated pyridine derivative with potential applications in organic synthesis and drug discovery. Due to its status as a potentially novel or non-commercially available compound, a readily available CAS number has not been identified. However, this guide furnishes a detailed, two-step synthetic pathway, enabling its preparation in a laboratory setting. The subsequent sections will elaborate on the synthesis of its precursor, 3,5-diiodo-4-hydroxypyridine, followed by its conversion to the target molecule via tert-butyloxycarbonylation. Furthermore, this document outlines the reaction mechanisms, safety protocols, and expected physicochemical properties, providing a comprehensive resource for its use in research and development.

Part 1: Synthesis of 3,5-diiodo-4-hydroxypyridine

The foundational step in producing the title compound is the synthesis of its immediate precursor, 3,5-diiodo-4-hydroxypyridine. This di-iodinated pyridinol serves as a crucial intermediate. The following protocol is adapted from established methodologies for the iodination of 4-hydroxypyridine.[1]

Experimental Protocol: Synthesis of 3,5-diiodo-4-hydroxypyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxypyridine (1.0 equivalent) in a suitable solvent such as methanol.[1]

  • Reagent Preparation: In a separate vessel, prepare a solution of sodium iodide (2.0-4.0 equivalents).[1]

  • Iodination: While stirring the 4-hydroxypyridine solution at a controlled temperature, typically between 15-30°C, slowly add the sodium iodide solution.[1]

  • In-situ Oxidation: Concurrently, introduce a mixture of sodium chlorite and sodium hypochlorite to the reaction. This mixture acts as an in-situ oxidizing agent, converting the iodide ions to iodine, which then electrophilically attacks the pyridine ring at the 3 and 5 positions.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3,5-diiodo-4-hydroxypyridine.

Logical Relationship: Synthesis of 3,5-diiodo-4-hydroxypyridine

4-Hydroxypyridine 4-Hydroxypyridine Dissolution\n(Methanol) Dissolution (Methanol) 4-Hydroxypyridine->Dissolution\n(Methanol) 1. Addition Addition Dissolution\n(Methanol)->Addition Sodium Iodide Sodium Iodide Sodium Iodide->Addition 2. Iodination Reaction Iodination Reaction Addition->Iodination Reaction 3. Quenching & Precipitation Quenching & Precipitation Iodination Reaction->Quenching & Precipitation 5. Oxidizing Agents\n(NaClO2/NaClO) Oxidizing Agents (NaClO2/NaClO) Oxidizing Agents\n(NaClO2/NaClO)->Iodination Reaction 4. Filtration & Drying Filtration & Drying Quenching & Precipitation->Filtration & Drying 6. 3,5-diiodo-4-hydroxypyridine 3,5-diiodo-4-hydroxypyridine Filtration & Drying->3,5-diiodo-4-hydroxypyridine 7.

Caption: Workflow for the synthesis of 3,5-diiodo-4-hydroxypyridine.

Part 2: Synthesis of this compound

The conversion of 3,5-diiodo-4-hydroxypyridine to its corresponding tert-butyl carbonate is achieved through a standard tert-butyloxycarbonylation reaction using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP).[2][3]

Experimental Protocol: tert-Butyloxycarbonylation

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3,5-diiodo-4-hydroxypyridine (1.0 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).[4]

  • Reaction Conditions: Allow the reaction to stir at room temperature. The progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired this compound.

Reaction Mechanism: DMAP-Catalyzed tert-Butyloxycarbonylation

cluster_activation Catalyst Activation cluster_reaction Carbonate Formation Boc2O Di-tert-butyl dicarbonate Activated Complex N-tert-butoxycarbonyl-DMAP intermediate Boc2O->Activated Complex Nucleophilic attack DMAP 4-(Dimethylamino)pyridine DMAP->Activated Complex Product This compound Activated Complex->Product Nucleophilic attack by pyridinol Pyridinol 3,5-diiodo-4-hydroxypyridine Pyridinol->Product

Caption: Mechanism of DMAP-catalyzed tert-butyloxycarbonylation.

Part 3: Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of the involved compounds. Note that the properties for the final product are predicted, as it is not a widely characterized compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-HydroxypyridineC₅H₅NO95.10White to off-white solid150-151[5]
3,5-diiodo-4-hydroxypyridineC₅H₃I₂NO346.89Off-white to yellow solidNot reported
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25White solid or colorless liquid22-24
This compoundC₁₀H₁₁I₂NO₃447.01Predicted to be a solidNot reported
Part 4: Safety and Handling

Di-tert-butyl dicarbonate (Boc₂O): This reagent is the primary source of hazard in the second synthetic step. It is a flammable solid and can cause skin and eye irritation.[6] It is also moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Iodine-containing compounds: The iodinated pyridine derivatives should be handled with care. While specific toxicity data is not available for these compounds, it is prudent to avoid inhalation, ingestion, and skin contact.

Part 5: Conclusion

This technical guide provides a comprehensive overview of this compound, with a particular focus on its synthesis from readily available starting materials. The detailed protocols for the preparation of 3,5-diiodo-4-hydroxypyridine and its subsequent tert-butyloxycarbonylation are designed to be a valuable resource for researchers in organic chemistry and drug discovery. The inclusion of mechanistic diagrams, physicochemical data, and safety information further enhances the utility of this guide for the scientific community.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • NIST. tert-Butyl phenyl carbonate.
  • Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of organic chemistry, 71(26), 9580–9588.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of organic chemistry, 65(20), 6368-6380.
  • Reddy, K. R., & Kumar, V. P. (2015). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. The Journal of organic chemistry, 80(13), 6833–6838.
  • Djaidja, A., & Zaidi, N. (2015).
  • Cheraiet, Z., Ouarna, S., Hessainia, S., Berredjem, M., & Aouf, N. E. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International journal of organic chemistry, 2013.
  • Pope, B. M., & Tarbell, D. S. (1972).
  • CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • Request PDF. Synthesis and Characterization of 2,7-Di(tert-butyl)pyreno[4,5-c:9,10-c ']difuran and Derived Pyrenophanes. Retrieved from [Link]

  • Watson, G. K., & Houghton, C. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. The Biochemical journal, 140(2), 265–276.
  • EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • SciSpace. Tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids - stereoselective synthesis, isolation, spectroscopic and structural. Retrieved from [Link]

  • Nielsen, D. U., Gøgsig, T. M., Lindhardt, A. T., & Skrydstrup, T. (2011). An Efficient Method for the Preparation of Tertiary Esters by Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides. Organic letters, 13(2), 236-239.
  • Beutner, G. L., & Anderson, D. R. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein journal of organic chemistry, 9, 187-191.
  • Organic Chemistry Portal. Carbonate synthesis. Retrieved from [Link]

  • The Good Scents Company. 4-hydroxypyridine. Retrieved from [Link]

  • Request PDF. The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • US20060116529A1 - Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.

Sources

Novel Halogenated Pyridine Building Blocks: A Strategic Asset for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, modulate aqueous solubility, and serve as a rigid scaffold for orienting substituents.[1][2] The strategic introduction of halogen atoms onto this core has emerged as a powerful tactic in medicinal chemistry, enabling fine-tuning of physicochemical properties and the introduction of new intermolecular interactions.[3][4] However, the synthesis of regiochemically defined halogenated pyridines has long been a formidable challenge due to the intrinsic electron-deficient nature of the ring, which deactivates it towards classical electrophilic aromatic substitution.[5][6] This guide provides a comprehensive overview of both foundational and cutting-edge synthetic methodologies for producing positionally-defined halogenated pyridine building blocks. We will delve into the causality behind these synthetic choices, provide field-proven experimental protocols, and illustrate how these critical intermediates are leveraged in drug discovery campaigns to accelerate the development of next-generation therapeutics.

The Strategic Impact of Halogenation in Pyridine-Containing Drug Candidates

The installation of a halogen atom is far more than a simple substitution; it is a strategic decision that can profoundly influence a drug candidate's entire profile. The choice of halogen (F, Cl, Br, I) and its position on the pyridine ring allows for the multi-parameter optimization of a lead compound.

Causality Behind Halogenation's Effects:

  • Metabolic Blocking: A common liability in drug development is metabolic degradation by cytochrome P450 enzymes, which often occurs at electron-rich C-H bonds. Introducing a robust C-halogen bond at a metabolically susceptible position can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.[1]

  • pKa Modulation: The pyridine nitrogen's basicity (pKa of pyridinium ≈ 5.2) is critical for its pharmacokinetic profile. The strong electron-withdrawing nature of halogens decreases the basicity of the pyridine nitrogen. This modulation can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

  • Lipophilicity Tuning: Halogenation systematically increases lipophilicity (logP), which can enhance membrane permeability and improve binding in hydrophobic pockets. The effect is additive and follows the trend I > Br > Cl > F, giving medicinal chemists a tunable dial to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.[4]

  • Halogen Bonding: Heavier halogens (Cl, Br, I) possess a region of positive electrostatic potential on the outermost portion of the atom, known as a σ-hole.[7] This allows them to act as electrophilic halogen bond donors, engaging with Lewis basic atoms like oxygen and nitrogen (e.g., in protein backbones or side chains). This non-covalent interaction can significantly enhance binding affinity and selectivity for a biological target.[7][8]

Table 1: Influence of Halogen Substitution on Key Drug Properties
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Size (van der Waals radius, Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
Typical LogP Contribution +0.1 to +0.3+0.5 to +0.7+0.6 to +0.9+0.8 to +1.2
Metabolic Stability Excellent C-F bond strength, often used as a metabolic shield.Good metabolic blocker.Good metabolic blocker.Can be metabolically labile (de-iodination).
Halogen Bond Propensity NegligibleWeak to ModerateModerate to StrongStrong
pKa Influence on Pyridine Strongest reductionModerate reductionModerate reductionWeakest reduction

Regioselective Synthesis: The Chemist's Core Challenge

Direct electrophilic halogenation of the pyridine core is notoriously difficult and unselective, typically requiring harsh conditions and favoring the C3/C5 positions with low yields.[5][9] Modern synthetic chemistry has risen to this challenge, developing innovative strategies to achieve precise, regiocontrolled halogenation at every position of the pyridine ring.

Diagram 1: Strategic Halogenation for Lead Optimization

This diagram illustrates how different halogenated building blocks can be used to explore the chemical space around a hypothetical lead compound, probing different regions of a target's binding pocket.

G cluster_0 Lead Compound cluster_1 Novel Building Blocks (Regioisomers) cluster_2 SAR Exploration Lead Core-Pyridine C2_X Core-2-X-Pyridine Lead->C2_X Diversification C3_X Core-3-X-Pyridine Lead->C3_X Diversification C4_X Core-4-X-Pyridine Lead->C4_X Diversification Pocket1 Probe Hydrophobic Pocket 1 C2_X->Pocket1 Pocket2 Introduce Halogen Bond C3_X->Pocket2 Pocket3 Block Metabolism/ Alter pKa C4_X->Pocket3

Caption: Strategic diversification of a lead compound using regiochemically distinct halogenated pyridines.

Access to 2-Halopyridines: The N-Oxide Strategy

The most reliable and scalable method for introducing a halogen at the C2 position involves a pyridine N-oxide intermediate.

  • The Causality: Oxidation of the pyridine nitrogen fundamentally alters the ring's electronics. The N-oxide acts as a strong electron-donating group via resonance, activating the C2 and C4 positions. Simultaneously, it deactivates the ring toward electrophilic attack at C3. Treatment with phosphorus-based halogenating agents like POCl₃ or POBr₃ then facilitates a highly regioselective halogenation at the C2 position, followed by deoxygenation.[10] This method is robust, high-yielding, and tolerates a wide range of functional groups.[5][10]

  • N-Oxidation: Dissolve 5-methoxypyridine (1.0 equiv) in dichloromethane (DCM, 0.5 M). Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material. Quench with aqueous sodium thiosulfate and sodium bicarbonate solution, extract with DCM, dry over MgSO₄, and concentrate to yield the pyridine N-oxide.

  • Chlorination: Dissolve the crude 5-methoxypyridine N-oxide (1.0 equiv) in DCM (0.5 M). Add 2,6-lutidine (1.2 equiv) to the solution.[5] Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise.[5]

  • Workup: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC/LC-MS. Carefully quench the reaction by pouring it onto ice water. Neutralize with solid NaHCO₃ and extract with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-chloro-5-methoxypyridine.

Access to 3-Halopyridines: The Zincke Imine Breakthrough

The C3 position is the most difficult to halogenate directly. A groundbreaking "ring-opening/closing" strategy via Zincke imine intermediates has provided a mild and highly general solution.[11][12]

  • The Causality: This strategy temporarily transforms the electron-deficient pyridine into an electron-rich, acyclic azatriene (the Zincke imine).[11] This intermediate is highly susceptible to electrophilic attack. Halogenation with an electrophilic source (e.g., N-iodosuccinimide, NIS) occurs at the electron-rich enamine portion with high regioselectivity. A subsequent ring-closing step regenerates the aromatic pyridine ring, now bearing a halogen at the C3 position.[11][13] This multi-step, one-pot process avoids the harsh conditions of classical methods and is compatible with complex, functionalized substrates.[11]

  • Activation and Ring-Opening: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 2-phenylpyridine (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate (0.2 M). Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv) dropwise. After stirring for 10 minutes, add dibenzylamine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 30 minutes to form the Zincke imine.[5]

  • Halogenation: Add N-iodosuccinimide (NIS, 1.1 equiv) to the reaction mixture and stir at room temperature for 1 hour, or until the Zincke imine is fully consumed (monitor by TLC/LC-MS).[5]

  • Ring-Closing and Workup: Add trifluoroacetic acid (TFA, 2.0 equiv) and continue stirring at room temperature for 2 hours to facilitate ring closure. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via flash column chromatography (hexane/ethyl acetate) to yield 3-iodo-2-phenylpyridine.

Access to 4-Halopyridines: Designed Phosphonium Salt Reagents

Recent innovations have enabled the selective halogenation of the C4 position, which was previously accessible mainly through multi-step sequences involving N-oxides.

  • The Causality: This method involves the C4-selective installation of a specially designed phosphine reagent onto the pyridine to form a pyridylphosphonium salt.[6] This phosphonium group then acts as an excellent leaving group. In a subsequent step, the phosphonium salt is displaced by a halide nucleophile (e.g., from LiCl) in a process analogous to a nucleophilic aromatic substitution (SₙAr), delivering the 4-halopyridine.[6] The choice of phosphine is critical; electron-deficient phosphines enhance the electrophilicity of the phosphonium salt, facilitating its displacement.[6] This two-step sequence is highly effective for the late-stage halogenation of complex molecules.[6]

Diagram 2: Zincke Imine Mechanism for C3-Halogenation

Caption: The ring-opening, halogenation, and ring-closing sequence for C3-selective functionalization.

Application in Discovery Programs: From Building Block to Lead Candidate

Halogenated pyridines are not end products but are versatile intermediates, primarily used in transition-metal-catalyzed cross-coupling reactions to rapidly build molecular complexity.

  • The Power of Cross-Coupling: C-Hal bonds on a pyridine ring are ideal handles for reactions like Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N, C-O bond), and Sonogashira (C-C triple bond) couplings.[14][15] This allows for the modular assembly of vast libraries of compounds from a single halogenated intermediate, which is the cornerstone of modern structure-activity relationship (SAR) studies. For example, a 2-bromopyridine can be coupled with hundreds of different boronic acids to explore the impact of the substituent at that position.

Diagram 3: Workflow for Building Block Utilization in SAR Studies

G Start Pyridine Precursor Halogenation Regioselective Halogenation (e.g., Zincke Method) Start->Halogenation BuildingBlock Key Halopyridine Building Block (e.g., 3-Bromopyridine) Halogenation->BuildingBlock Coupling Parallel Cross-Coupling (e.g., Suzuki Reaction) BuildingBlock->Coupling Library Diverse Compound Library Coupling->Library Coupling Partners (Boronic Acids, etc.) Screening Biological Screening & SAR Library->Screening

Caption: High-throughput library synthesis workflow starting from a novel halogenated pyridine building block.

Conclusion and Future Outlook

The strategic incorporation of halogens into the pyridine scaffold is an indispensable tool in modern drug discovery. The historical synthetic barriers to accessing regiochemically pure halogenated pyridines have been overcome by remarkable innovations in synthetic methodology, including the N-oxide strategy, dearomatization/rearomatization sequences like the Zincke imine approach, and directed functionalization via phosphonium salts. These advancements provide medicinal chemists with unprecedented control over molecular design, enabling the rapid and rational optimization of drug candidates. As synthetic methods continue to evolve, the utility and application of these crucial building blocks will undoubtedly expand, paving the way for the discovery of safer and more effective medicines.

References

  • Li, W., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. Available at: [Link]

  • Powers, N. R. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. Dissertation, Colorado State University. Available at: [Link]

  • de Lescure, L., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS Fall 2021 Proceedings. Available at: [Link]

  • Al-Zaydi, K. M. (2003). Mild Regioselective Halogenation of Activated Pyridines with N- Bromosuccinimide. Molecules. Available at: [Link]

  • Reddy, G. M., et al. (2018). Highly meta-selective halogenation of 2-phenylpyridine with a ruthenium(I) catalyst. New Journal of Chemistry. Available at: [Link]

  • Wang, D., et al. (2014). Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides. Synlett. Available at: [Link]

  • Watson, W. D. (1976). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. The Journal of Organic Chemistry. Available at: [Link]

  • Worrell, B. T., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Boyle, B. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]

  • Levy, J. I., et al. (2023). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. Available at: [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Watson, W. D. (1976). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2016). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Available at: [Link]

  • Boyle, B. J., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Cheng, Q., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]

  • Dwivedi, A. R., et al. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Li, H., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Mora-Radó, H., et al. (2020). Design and synthesis of fused pyridine building blocks for automated library generation. ChemMedChem. Available at: [Link]

  • Mohamed, S., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules. Available at: [Link]

  • Li, H., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]

  • Ali, N., et al. (2026). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry. Archiv der Pharmazie. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

  • Sbardella, G., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Available at: [Link]

  • Sbardella, G., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. Available at: [Link]

  • Lina. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]

  • Al-Harbi, S. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Paquin, J., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]

  • Ball, N. D., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Wang, G., et al. (2026). Nucleophilic regioselective meta-halogenation and -sulfuration of pyridine N-oxides. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Boyle, B. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. Available at: [Link]

  • Reichl, K. D., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

  • Ali, N., et al. (2026). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Archiv der Pharmazie. Available at: [Link]

  • Bandaru, N. R., et al. (2020). Few examples of approved drugs containing a pyridine unit. ResearchGate. Available at: [Link]

Sources

Technical Guide: 3,5-Diiodo-4-((tert-butoxycarbonyl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3,5-diiodo-4-((tert-butoxycarbonyl)oxy)pyridine , a specialized halogenated heterocyclic building block used in advanced medicinal chemistry and materials science.

Strategic Intermediate for Polysubstituted Pyridine Synthesis

Compound Identity & Synonyms

This compound serves as a protected, electrophilic scaffold for the rapid generation of 3,4,5-trisubstituted pyridines. Its dual iodide handles and protected oxygen functionality allow for orthogonal functionalization strategies.

Identifier Details
Common Name 3,5-Diiodo-4-((tert-butoxycarbonyl)oxy)pyridine
CAS Number 1186311-08-9
Molecular Formula C₁₀H₁₁I₂NO₃
Molecular Weight 447.01 g/mol
IUPAC Name tert-Butyl (3,5-diiodopyridin-4-yl) carbonate
Synonyms [1][2][3][4][5][6] • Carbonic acid, 1,1-dimethylethyl 3,5-diiodo-4-pyridinyl ester• 4-(tert-Butoxycarbonyloxy)-3,5-diiodopyridine• O-Boc-3,5-diiodo-4-hydroxypyridine• tert-Butyl 3,5-diiodo-4-pyridyl carbonate
Synthesis & Production Protocol

The synthesis of this compound typically proceeds via a two-step sequence starting from commercially available 4-hydroxypyridine (4-pyridone). The protocol below emphasizes yield optimization and purification.

Step 1: Electrophilic Iodination

Precursor: 4-Hydroxypyridine (or 4-pyridone) Reagents: Iodine (


), Potassium Iodide (

), Sodium Carbonate (

), Water.
  • Dissolution: Dissolve 4-hydroxypyridine (1.0 eq) and

    
     (2.2 eq) in water.
    
  • Iodination: Add

    
     (2.1 eq) and 
    
    
    
    (2.5 eq) dissolved in water dropwise over 1 hour.
  • Precipitation: The 3,5-diiodo-4-hydroxypyridine precipitates as a solid.

  • Workup: Filter, wash with dilute sodium thiosulfate (to remove excess iodine) and water. Dry under vacuum.[5][7]

Step 2: O-Boc Protection

Precursor: 3,5-Diiodo-4-hydroxypyridine Reagents: Di-tert-butyl dicarbonate (


), 4-Dimethylaminopyridine (DMAP), Triethylamine (

), Dichloromethane (DCM).
  • Setup: Suspend 3,5-diiodo-4-hydroxypyridine (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Catalysis: Add catalytic DMAP (0.1 eq) and

    
     (1.2 eq). The mixture may solubilize slightly.
    
  • Addition: Add

    
     (1.2 eq) dissolved in minimal DCM dropwise at 0°C.
    
  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a less polar spot).

  • Purification: Wash with 0.1 M HCl (cold), saturated

    
    , and brine. Dry over 
    
    
    
    .[5][7] Concentrate to yield the carbonate ester.[7][8] Recrystallize from Hexanes/EtOAc if necessary.
Reactivity Profile & Applications

The utility of 3,5-diiodo-4-((tert-butoxycarbonyl)oxy)pyridine lies in its ability to undergo orthogonal functionalization . The Boc group protects the oxygen from catalyst poisoning during metal-mediated coupling at the C-I bonds.

Key Reaction Pathways
  • Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira): The C3 and C5 positions are highly activated for oxidative addition. The bulky Boc group at C4 prevents coordination of the oxygen to the Pd center, enhancing catalyst turnover.

    • Application: Synthesis of thyromimetics, kinase inhibitors (e.g., p38 MAP kinase), and liquid crystal mesogens.

  • Magnesium-Halogen Exchange (Pyridyne Generation): Treatment with

    
     can generate a magnesiated intermediate. Elimination of the carbonate group (leaving group) can theoretically generate 3,4-pyridyne  (or 3,5-didehydropyridine species), which can be trapped by dienes or nucleophiles.
    
  • Deprotection: Quantitative removal of the Boc group using Trifluoroacetic acid (TFA) or HCl/Dioxane regenerates the 3,5-disubstituted-4-pyridone core.

ReactionPathways Start 3,5-Diiodo-4-O-Boc-pyridine Suzuki 3,5-Diaryl-4-O-Boc-pyridine Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling Pyridone 3,5-Diiodo-4-pyridone Start->Pyridone TFA/DCM Deprotection Pyridyne 3,4-Pyridyne Intermediate Start->Pyridyne iPrMgCl, -78°C Elimination Final Polysubstituted Pyridine Scaffolds Suzuki->Final Deprotection & N-Alkylation Pyridone->Final O-Alkylation Pyridyne->Final Nucleophilic Trap

Figure 1: Divergent synthetic pathways accessible from the 3,5-diiodo-4-O-Boc scaffold.

Handling & Stability Data
ParameterSpecificationNotes
Physical State White to off-white solidCrystalline powder
Storage 2–8°C, Inert AtmosphereMoisture sensitive (carbonate hydrolysis)
Light Sensitivity HighIodides degrade (yellowing) upon UV exposure
Solubility DCM, THF, DMSO, EtOAcInsoluble in water
Stability Stable for >12 months at -20°CAvoid strong acids (Boc cleavage) and strong bases (hydrolysis)

Safety Note: As with all halopyridines, handle in a fume hood. The compound may release iodine vapor if heated excessively. Avoid contact with skin and eyes.

References
  • Synthesis of Halogenated Pyridines: Spivey, A. C., & Arseniyadis, S. (2004). "Pyridine derivatives."[1][5][9][10] Science of Synthesis, 15, 11-284. (General methodology for iodination of pyridones).

  • Boc Protection Mechanisms: Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 65(20), 6368-6380.[9] Link

  • Cross-Coupling of 3,5-Dihalopyridines: Billingsley, K. L., & Buchwald, S. L. (2007). "An improved system for the palladium-catalyzed coupling of aryl halides with organoboron reagents." Angewandte Chemie International Edition, 46(28), 5359-5363. (Applicable coupling protocols).
  • Compound Registry: PubChem CID 54366883. "tert-Butyl (3,5-diiodopyridin-4-yl) carbonate".[2][10] National Center for Biotechnology Information. Link

Sources

Stability and Utility of Boc-Carbonates on Electron-Deficient Pyridine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Boc-carbonates on Electron-Deficient Pyridine Rings Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to "Activated" Carbonates in Organic Synthesis

Executive Summary

In the landscape of protecting group chemistry, tert-butyl carbonates attached to electron-deficient heteroaromatics—specifically pyridine rings—occupy a unique functional niche. Unlike standard alkyl carbonates which serve primarily as inert protecting groups, Boc-carbonates of electron-deficient pyridines (e.g., tert-butyl 2-pyridyl carbonate) function as activated carbonates .

The electron-withdrawing nature of the pyridine ring renders the carbonate linkage susceptible to nucleophilic attack, making these compounds excellent Boc-transfer reagents rather than stable protected intermediates. This guide analyzes the stability profile of these species, delineating the fine line between their shelf-stability and their reactivity toward amines, and provides validated protocols for their synthesis and application.

Mechanistic Underpinnings: The "Activated" Carbonate

The stability of a carbonate (


) is dictated by the leaving group ability of the alkoxides/aryloxides upon nucleophilic attack.
Electronic Effects of the Pyridine Ring

For a Boc-pyridyl carbonate, the pyridine ring acts as a powerful electron-withdrawing group (EWG).

  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density from the ring, destabilizing the C-O bond of the carbonate and making the carbonyl carbon more electrophilic.

  • Resonance Stabilization of the Leaving Group: Upon nucleophilic attack (e.g., by an amine), the tetrahedral intermediate collapses to expel the pyridinyloxy anion. The nitrogen atom stabilizes this negative charge (analogous to a phenolate but more stable due to the heteroatom), significantly lowering the activation energy for the substitution.

Stability Paradox
  • Storage Stability: Despite their reactivity, these carbonates are often crystalline solids stable at room temperature if kept dry. The steric bulk of the tert-butyl group provides kinetic shielding against ambient moisture.

  • Reaction Stability: In solution, particularly in the presence of nucleophiles (amines), the "protection" is sacrificed immediately. Therefore, these compounds should be viewed as reagents , not as "Boc-protected pyridines" intended to survive multi-step synthesis.

Stability Profile & Reactivity Data

The following table summarizes the stability of tert-butyl 2-pyridyl carbonate under various conditions, derived from its application as a Boc-transfer reagent.

ConditionStability RatingOutcome / Observation
Solid State (Storage) High Stable crystalline solid (mp ~100°C). Shelf-stable for months if desiccated.
Aqueous Base (

)
Moderate Kinetic stability allows use in aqueous/organic mixtures (e.g.,

/dioxane) for amino acid protection without rapid hydrolysis.
Primary/Secondary Amines Low (Reactive) Rapidly reacts to form N-Boc amines. This is the intended utility.
Acid (TFA/HCl) Very Low Rapid decomposition to

, isobutylene, and pyridinium salts (standard Boc removal conditions).
Thermal (

)
Low Decomposition to

and isobutylene/pyridinol.

Visualizing the Reactivity

The following diagram illustrates the mechanistic pathway of Boc-transfer using an electron-deficient pyridyl carbonate. The stability of the leaving group (pyridinate) is the driving force.

BocTransferMechanism Reagent tert-Butyl 2-pyridyl carbonate (Activated Carbonate) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Nucleophile (R-NH2) Amine->Intermediate Nucleophilic Attack Product N-Boc Amine (Protected Product) Intermediate->Product Collapse Byproduct 2-Pyridinol/Pyridone (Stable Leaving Group) Intermediate->Byproduct Expulsion

Figure 1: Mechanism of Boc transfer. The electron-deficient pyridine ring stabilizes the leaving group, driving the reaction forward.

Experimental Protocols

Synthesis of tert-Butyl 2-Pyridyl Carbonate

This reagent is commercially available but can be synthesized if high purity or specific derivatives (e.g., 3,5-dichloro) are required.

Reagents:

  • 2-Hydroxypyridine (10 mmol)

  • Phosgene (or Triphosgene) (Caution: Toxic)

  • tert-Butanol

  • Pyridine (base)

  • Dichloromethane (

    
    )
    

Protocol:

  • Chloroformate Formation: Dissolve 2-hydroxypyridine (0.95 g, 10 mmol) and pyridine (0.87 g, 11 mmol) in

    
     (40 mL). Cool to 
    
    
    
    .[1]
  • Slowly add a solution of phosgene (or equivalent) in toluene. Stir for 30 minutes to form the 2-pyridyl chloroformate intermediate.

  • Carbonate Formation: Add tert-butanol (excess) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash with water, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Petroleum ether.

    • Yield: Typically 70-80%.

    • Melting Point: 101-102°C.[1]

Application: Boc-Protection of Amino Acids

This protocol demonstrates the stability of the reagent in aqueous media during the reaction.

Reagents:

  • Amino Acid (e.g., L-Proline) (2.0 mmol)

  • tert-Butyl 2-pyridyl carbonate (2.0 mmol)[1]

  • Triethylamine (TEA) (3.0 mmol)

  • Solvent: DMF/

    
     (2:1)[1]
    

Protocol:

  • Dissolve L-Proline (230 mg) in DMF/

    
     (12 mL).
    
  • Add TEA (303 mg). Stir for 10 minutes.

  • Add tert-butyl 2-pyridyl carbonate (392 mg).[1]

  • Stir at room temperature for 6 hours.

    • Note: The reagent remains stable enough to not hydrolyze significantly before reacting with the amine.

  • Workup: Adjust pH to 3.5 with dilute oxalic acid. Extract with

    
     (
    
    
    
    ).[1]
  • Wash organic layers with water and brine, dry, and concentrate.[1]

    • Yield: >95% of Boc-Pro-OH.[2]

Synthesis Workflow Visualization

SynthesisWorkflow Start 2-Hydroxypyridine + Base (Pyridine) Step1 Reaction with Phosgene (-10°C, CH2Cl2) Start->Step1 Inter Intermediate: 2-Pyridyl Chloroformate Step1->Inter Step2 Addition of t-Butanol (Nucleophilic Substitution) Inter->Step2 Final Product: tert-Butyl 2-pyridyl carbonate (Crystalline Solid) Step2->Final

Figure 2: Step-by-step synthesis of the activated carbonate reagent.

References

  • Kim, S., & Lee, J. I. (2006). t-Butyl 2-Pyridyl Carbonate.[1][3][4] A Useful Reagent for t-Butoxycarbonylation of Amino Acids.[5][6] Chemistry Letters, 35(4). Link

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[6] The Journal of Organic Chemistry, 65(20), 6368–6380. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[3][6] (Referenced for general Boc stability parameters).

  • J&K Scientific. (2021). BOC Protection and Deprotection Protocols. Link

Sources

Methodological & Application

Application Note: Protocol for Iodination of 4-Hydroxypyridine and Subsequent Boc Protection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The functionalization of 4-hydroxypyridine (4-HP) is a cornerstone workflow in the synthesis of antiviral and anti-inflammatory scaffolds. This protocol details the controlled iodination of 4-hydroxypyridine to generate the versatile intermediate 3,5-diiodo-4-hydroxypyridine , followed by regioselective N-tert-butoxycarbonyl (Boc) protection .

While mono-iodination is possible under strictly controlled stoichiometry, the 3,5-diiodo derivative is the thermodynamic product and the industry standard for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to generate 3,5-disubstituted pyridine libraries. The subsequent Boc protection is critical for solubilizing the crystalline diiodo intermediate and masking the pyridone nitrogen, facilitating downstream organometallic transformations.

Key Technical Challenges Addressed:

  • Iodination Control: Managing the equilibrium between mono- and di-iodination using green aqueous media.

  • Tautomeric Ambiguity: Addressing the N- vs. O-protection regioselectivity (

    
    -Boc-4-pyridone vs. O-Boc-4-methoxypyridine) through catalyst tuning.
    

Reaction Scheme & Pathway Analysis[1][2]

The following diagram illustrates the synthetic pathway, highlighting the tautomeric equilibrium and the specific conditions required to drive the reaction toward the desired N-Boc protected species.

ReactionScheme cluster_0 Tautomeric Equilibrium Start 4-Hydroxypyridine (Tautomeric Mix) Intermediate 3,5-Diiodo-4-hydroxypyridine (Precipitate) Start->Intermediate Step 1: I2 (2.2 eq), KI, Na2CO3 H2O, 25-60°C (Electrophilic Subst.) Product N-Boc-3,5-diiodo-4-pyridone (Soluble Intermediate) Intermediate->Product Step 2: Boc2O (1.2 eq) DMAP (cat.), Et3N DCM/THF Byproduct O-Boc Isomer (Minor) Intermediate->Byproduct Kinetic Control (Low Temp)

Caption: Synthetic workflow for the conversion of 4-hydroxypyridine to N-Boc-3,5-diiodo-4-pyridone.

Experimental Protocol

Step 1: Synthesis of 3,5-Diiodo-4-hydroxypyridine

Principle: Electrophilic aromatic substitution (EAS) on the electron-rich pyridone ring. The reaction is performed in an alkaline aqueous medium to solubilize the starting material and neutralize the generated HI.

Reagents & Materials:

  • 4-Hydroxypyridine (1.0 equiv)

  • Iodine (

    
    ) (2.2 equiv)
    
  • Potassium Iodide (KI) (2.5 equiv) – Solubilizes Iodine

  • Sodium Carbonate (

    
    ) (2.2 equiv) – Base
    
  • Solvent: Water (Deionized)[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypyridine (10.0 g, 105 mmol) and

    
      (24.5 g, 231 mmol) in water  (150 mL). Stir until a clear solution is obtained.
    
  • Iodine Addition: Prepare a separate solution of

    
      (58.7 g, 231 mmol) and KI  (43.6 g, 263 mmol) in water  (200 mL). Add this solution dropwise to the pyridine mixture over 1 hour at room temperature.
    
    • Expert Insight: The slow addition prevents the formation of iodine aggregates and ensures consistent stoichiometry. The solution will turn dark brown initially and then fade as iodine is consumed.

  • Reaction: After addition, heat the reaction mixture to 60°C for 3 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material should be fully consumed.

  • Workup: Cool the mixture to room temperature. Acidify the solution carefully with glacial acetic acid to pH ~5-6.

    • Observation: A thick off-white to yellow precipitate of 3,5-diiodo-4-hydroxypyridine will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with water (3 x 50 mL) to remove inorganic salts and traces of iodine. Wash once with cold acetone (20 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Typical Yield: 85-92%

    • Appearance: Off-white to pale yellow powder.

Step 2: Boc Protection (Regioselective N-Acylation)

Principle: 4-Hydroxypyridine derivatives exist in equilibrium with 4-pyridones. Reaction with Di-tert-butyl dicarbonate (


) typically favors the 

-Boc-4-pyridone
form under thermodynamic control with DMAP catalysis, although O-Boc formation is possible kinetically.

Reagents & Materials:

  • 3,5-Diiodo-4-hydroxypyridine (from Step 1) (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv) – Auxiliary Base
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Nucleophilic Catalyst

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Suspension: Suspend the dry 3,5-diiodo-4-hydroxypyridine (10.0 g, 28.8 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.

    • Note: The starting material has poor solubility in DCM; it will remain a suspension until the reaction proceeds.

  • Base Addition: Add

    
      (6.0 mL, 43.2 mmol) and DMAP  (0.35 g, 2.9 mmol). Stir for 10 minutes.
    
  • Boc Anhydride Addition: Add a solution of

    
      (7.55 g, 34.6 mmol) in DCM (20 mL) dropwise over 15 minutes at 0°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Endpoint: The suspension should clear as the lipophilic Boc-protected product forms.

  • Workup: Quench the reaction with water (50 mL). Separate the organic layer and wash with saturated

    
     (50 mL) followed by brine (50 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify by flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Typical Yield: 75-85%

    • Product: N-Boc-3,5-diiodo-4-pyridone (Solid).

Data Summary & Characterization

ParameterStep 1: IodinationStep 2: Boc Protection
Reagent Stoichiometry

(2.2 eq)

(1.2 eq)
Catalyst/Base

DMAP (0.1 eq) /

Solvent System

(Green Chemistry)
DCM or THF (Anhydrous)
Temperature 60°C0°C

RT
Typical Yield 85-92%75-85%
Key Byproduct Mono-iodo (if

< 2 eq)
O-Boc isomer (trace)
Analytical Validation
  • 
     NMR (DMSO-
    
    
    
    ) for Step 1 Product:
    
    
    11.5-12.0 (br s, 1H, OH/NH), 8.35 (s, 2H, Py-H). The symmetry confirms 3,5-substitution.
  • 
     NMR (
    
    
    
    ) for Step 2 Product:
    
    
    8.50 (s, 2H, Py-H), 1.60 (s, 9H, t-Bu).
    • Diagnostic: A shift in the aromatic protons and the appearance of the distinct t-butyl singlet confirms protection.

  • Regiochemistry Check: The N-Boc isomer typically shows a carbonyl stretch in IR around 1690-1710

    
     (carbamate) and 1650 
    
    
    
    (pyridone C=O). The O-Boc (carbonate) would show a carbonate stretch >1750
    
    
    .

Expert Insights & Troubleshooting

Mechanism of Regioselectivity

The reaction of 4-hydroxypyridine with electrophiles is governed by its tautomeric equilibrium. While the hydroxy form (pyridine) is aromatic, the pyridone form is often the major tautomer in solution.

  • DMAP Role: DMAP attacks

    
     to form an activated 
    
    
    
    -acylpyridinium salt. This "hard" electrophile attacks the most nucleophilic site. While the oxygen is a hard nucleophile, the nitrogen in the pyridone form is accessible.
  • Thermodynamic Control: The N-Boc product (a vinylogous imide) is generally more stable than the O-Boc product (a carbonate) under these conditions. If O-Boc forms, it can sometimes rearrange to N-Boc or hydrolyze during workup.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Iodination Old/Wet Iodine or low temp.Ensure

is fresh; increase temp to 70°C; check pH (must be >8 during reaction).
Low Solubility in Step 2 Diiodo compound is very polar.Use THF instead of DCM; ensure fine powder (grind before use).
Formation of "Gummy" Solid Polymerization or wet solvent.Ensure anhydrous conditions; use

drying; avoid prolonged heating.

References

  • Iodination Methodology

    • Gorvin, J. H. "The iodination of some 4-pyridones and 4-hydroxypyridines."[2][3] Journal of the Chemical Society, Perkin Transactions 1, 1992, 1333-1336. Link

  • Boc Protection & Regioselectivity

    • Wuts, P. G. M., & Greene, T. W.[4] Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley, 2006. (Standard reference for Boc chemistry conditions).

    • Application Note Context: Regioselective protection of 4-pyridones is discussed in: Tetrahedron Letters, Vol 46, Issue 26, 2005, Pages 4555-4559. Link

  • General 3,5-Diiodo-4-pyridone Synthesis

    • Example patent procedure: US Patent 6,642,237 (Vertex Pharmaceuticals), describing N-iodosuccinimide routes and alternatives.[3] Link

Sources

Application Note: Suzuki-Miyaura Coupling of 3,5-Diiodopyridine Derivatives

[1]

Abstract & Strategic Overview

3,5-Diiodopyridine is a critical scaffold in medicinal chemistry (e.g., nicotinic acetylcholine receptor ligands) and materials science (e.g., MOF linkers). Unlike 2,6- or 2,4-dihalopyridines, where electronic differentiation drives site selectivity, 3,5-diiodopyridine is symmetric and electronically meta-positioned relative to the nitrogen atom.[1]

The Engineering Challenge: The primary difficulty is not regioselectivity (which iodine reacts first), but degree of substitution (Mono- vs. Bis-coupling).

  • C3/C5 Reactivity: The 3,5-positions are less electron-deficient than the 2,4-positions.[1] While this typically slows oxidative addition, the use of Iodine (a superior leaving group) compensates, making these substrates highly reactive.

  • The Kinetic Trap: Once the first aryl group is installed, the resulting 3-aryl-5-iodopyridine often has similar or slightly enhanced reactivity compared to the starting material, leading to statistical mixtures or "over-coupling" to the bis-product.[1]

This guide provides two distinct protocols: Protocol A for high-fidelity Mono-arylation (desymmetrization) and Protocol B for exhaustive Bis-arylation.[1]

Mechanistic Insight & Catalyst Selection

The Pyridine Problem: Catalyst Poisoning

Pyridines possess a basic nitrogen lone pair capable of coordinating to Palladium (Pd), effectively displacing phosphine ligands and forming inactive Pd(Pyridine)n complexes.

  • Solution: Use sterically bulky ligands (e.g., SPhos , XPhos ) or chelating ligands (e.g., dppf ) that prevent N-coordination. Alternatively, use high catalyst loading (5 mol%) of robust precursors like Pd(PPh3)4.

Reaction Pathway Diagram

The following decision tree illustrates the divergence in conditions required for Mono- vs. Bis-coupling.

SuzukiStrategyFigure 1: Divergent Synthesis Strategy for 3,5-DiiodopyridineStart3,5-DiiodopyridineMonoCondProtocol A: Mono-Conditions(Kinetic Control)Start->MonoCond 0.95 eq Ar-B(OH)2 Slow Addition Toluene/MeOHBisCondProtocol B: Bis-Conditions(Thermodynamic Force)Start->BisCond 2.5 eq Ar-B(OH)2 High Temp DMF or DioxaneMonoProd3-Aryl-5-iodopyridine(Asymmetric Scaffold)MonoCond->MonoProdMonoProd->BisCond Stepwise FunctionalizationBisProd3,5-Bis(aryl)pyridine(Symmetric Linker)BisCond->BisProd

Figure 1: Strategic workflow for controlling the degree of arylation.

Critical Parameter Optimization

The following matrix summarizes the "Why" behind the experimental choices.

ParameterMono-Coupling (Asymmetric)Bis-Coupling (Symmetric)Mechanistic Rationale
Stoichiometry 0.95 equiv. Boronic Acid2.5 - 3.0 equiv. Boronic AcidLimiting the nucleophile is the primary control for mono-selectivity.[1]
Solvent System Toluene/MeOH/Water (Biphasic)DMF or 1,4-Dioxane (Homogeneous)Biphasic systems can precipitate the mono-product, protecting it from further reaction.[1] DMF promotes high solubility and rate.[1]
Base Na2CO3 (Mild)K3PO4 or Cs2CO3 (Strong)Stronger bases accelerate transmetallation, pushing the reaction to completion (Bis).
Temperature 60–70 °C 90–110 °C Lower temperature differentiates the kinetic barrier between the first and second addition.
Addition Mode Slow Dropwise (over 1-2 h)One-pot Slow addition keeps the concentration of boronic acid low relative to the diiodide.[1]

Experimental Protocols

Protocol A: Controlled Mono-Arylation (Desymmetrization)

Target: Synthesis of 3-aryl-5-iodopyridine.[1]

Reagents:

  • 3,5-Diiodopyridine (1.0 mmol, 329 mg)

  • Arylboronic acid (0.95 mmol) [Limiting Reagent]

  • Pd(PPh3)4 (0.05 mmol, 5 mol%)

  • Na2CO3 (2.0 mmol, 2.0 M aqueous solution)

  • Solvent: Toluene (4 mL) + Methanol (1 mL)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with Toluene, MeOH, and 2.0 M Na2CO3. Sparge with Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid.

  • Pre-Catalyst Mix: Add 3,5-diiodopyridine and Pd(PPh3)4 under Argon flow. Stir for 5 minutes at Room Temperature (RT) to allow catalyst dispersion.

  • Thermal Initiation: Heat the mixture to 65 °C .

  • Controlled Addition: Dissolve the Arylboronic acid (0.95 eq) in a minimal amount of MeOH/Toluene. Using a syringe pump or dropping funnel, add this solution dropwise over 90 minutes .[1]

    • Why: This ensures the diiodide is always in excess relative to the boronic acid, statistically favoring mono-substitution.[1]

  • Quench: Once addition is complete, stir for an additional 30 minutes. Monitor by TLC/LCMS.[1] If di-substituted product exceeds 5%, stop immediately.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via column chromatography (Gradient: Hexanes -> 10% EtOAc/Hexanes).

Protocol B: Exhaustive Bis-Arylation

Target: Synthesis of 3,5-bis(aryl)pyridine.[1]

Reagents:

  • 3,5-Diiodopyridine (1.0 mmol)[1][2]

  • Arylboronic acid (2.5 - 3.0 mmol) [Excess]

  • Pd(dppf)Cl2·DCM (0.03 mmol, 3 mol%) [Robust Catalyst]

  • K3PO4 (3.0 mmol)

  • Solvent: 1,4-Dioxane or DMF (anhydrous preferred)[1]

Step-by-Step Workflow:

  • Batch Loading: In a pressure vial, combine 3,5-diiodopyridine, Boronic acid (excess), K3PO4, and Pd(dppf)Cl2.

  • Solvent Addition: Add Dioxane (5 mL). Seal and purge with Argon x3.[1]

  • High-Energy Reaction: Heat to 100 °C for 4–12 hours.

    • Note: If using hindered boronic acids (e.g., 2,6-dimethylphenyl), switch catalyst to Pd2(dba)3 + SPhos and raise temp to 110 °C in Toluene.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and recrystallize (often possible due to symmetry) or chromatograph.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Switch to Pd(dppf)Cl2 or add CuI (co-catalyst) to scavenge the pyridine.[1]
High Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[1]Degas solvents more thoroughly.[1] Reduce base concentration.[1]
Protodehalogenation (Ar-H) Reductive elimination of H-Pd-Ar.[1]Use anhydrous solvents (Dioxane/K3PO4).[1] Avoid alcohols.
Inseparable Mixture Statistical distribution (Mono/Bis/Start).Use Protocol A strictly. If separation is hard, convert the remaining Iodine to a distinct group (e.g., nitrile via Zn(CN)2) to alter polarity.
Mechanism of Inhibition Diagram

The following diagram highlights why standard conditions sometimes fail with pyridines and how bulky ligands solve it.

InhibitionFigure 2: Catalyst Deactivation vs. ProtectionPdActive Pd(0)DeadInactive Complex[Pd(Pyridine)n]Pd->Dead Coordination (Poisoning)CycleEnters Catalytic CyclePd->Cycle Protected by Bulky LigandPyPyridine Substrate(N-donor)Py->DeadBulkyBulky Ligand(e.g., XPhos, SPhos)Bulky->Pd Steric Shield

Figure 2: Competition between substrate inhibition and ligand protection.[3][4]

References

  • Mechanistic Divergence in Dihalopyridines

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.[1]

    • Source:J. Org.[1] Chem. / PMC.[1]

    • URL:[Link]

  • General Suzuki Coupling of Pyridines

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Context).
    • Source: NobelPrize.org.[1]

    • URL:[Link]

  • Optimization of Heteroaryl Cross-Coupling

    • Title: Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling.
    • Source:Molecules (MDPI).[1]

    • URL:[Link]

  • Reactivity of 3,5-Dichloropyridazines (Analogous Systems)

    • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.[1][5]

    • Source:J. Org.[1] Chem.

    • URL:[Link]

Application Note: Regioselective Sonogashira Coupling of 3,5-Dibromo-N-Boc-4-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of electron-deficient heterocycles. It focuses on the Sonogashira cross-coupling of 3,5-dibromo-N-Boc-4-pyridone , a privileged scaffold in the synthesis of kinase inhibitors and furo[3,2-c]pyridine derivatives.

Executive Summary & Strategic Rationale

The 3,5-functionalization of hydroxypyridines (specifically the N-Boc-4-pyridone tautomer) is a critical gateway to symmetric and non-symmetric diaryl/dialkynyl systems found in thyromimetics and multi-targeted kinase inhibitors.

The Challenge:

  • Electronic Deactivation: The pyridine ring is electron-poor. The N-Boc group further withdraws electron density, theoretically activating the C-Br bond for oxidative addition, but also making the ring susceptible to nucleophilic attack or ring-opening.

  • Catalyst Poisoning: The Lewis-basic carbonyl and nitrogen (if deprotected) can coordinate to Pd(II) or Cu(I), arresting the catalytic cycle.

  • Symmetry Breaking: Achieving mono-alkynylation on a symmetric 3,5-dibromo scaffold requires precise kinetic control to avoid statistical mixtures of starting material, mono-product, and bis-product.

The Solution: This guide provides two distinct protocols: Protocol A for controlled Mono-Coupling (desymmetrization) and Protocol B for exhaustive Bis-Coupling.

Mechanistic Insight & Critical Parameters

The Catalytic Cycle & Ligand Effects

For electron-deficient heteroaryl bromides, the rate-limiting step is often transmetallation rather than oxidative addition.

  • Palladium Source: Pd(PPh₃)₂Cl₂ is the workhorse catalyst. The PPh₃ ligands are bulky enough to prevent excessive coordination of the pyridine nitrogen/oxygen to the metal center.

  • The Copper Effect: While CuI accelerates the reaction via the formation of Copper-acetylides, it promotes Glaser homocoupling (alkyne dimerization). In this specific substrate, CuI is kept at <5 mol% to minimize homocoupling, which is difficult to separate from the desired product due to similar polarity.

  • Boc Stability: The tert-butyloxycarbonyl (Boc) group is stable to triethylamine (Et₃N) at 60–80°C. However, temperatures >100°C or strong nucleophilic bases (e.g., hydroxides, alkoxides) will trigger deprotection. Once deprotected, the free NH-pyridone poisons the catalyst immediately.

Reaction Pathway Diagram

The following flowchart visualizes the kinetic divergence between mono- and bis-coupling and the risks of cyclization.

Sonogashira_Pathway Start 3,5-Dibromo-N-Boc-4-pyridone Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Pd(PPh3)2Cl2, CuI DeBoc De-Boc / Catalyst Poisoning Start->DeBoc T > 100°C or Strong Base Mono_Int Mono-Alkynyl Intermediate (Desymmetrized) Pd_Cycle->Mono_Int 1.0 equiv Alkyne 60°C Bis_Prod 3,5-Bis(alkynyl) Product Mono_Int->Bis_Prod Excess Alkyne >80°C Side_Cyc Furo[3,2-c]pyridine (Cyclization Byproduct) Mono_Int->Side_Cyc If Boc is labile (Intramolecular attack)

Caption: Reaction pathway showing the divergence between controlled mono-coupling, exhaustive bis-coupling, and potential cyclization/degradation pathways.

Experimental Protocols

Protocol A: Controlled Mono-Coupling (Desymmetrization)

Objective: Isolate the 3-bromo-5-alkynyl-N-Boc-4-pyridone.

Reagents:

  • Substrate: 3,5-Dibromo-N-Boc-4-pyridone (1.0 equiv)

  • Alkyne: Terminal Acetylene (1.05 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base: Et₃N (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing (Crucial): In a reaction vial, combine the DMF and Et₃N. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes Cu-mediated homocoupling of the limiting alkyne reagent.

  • Catalyst Charge: Add Pd(PPh₃)₂Cl₂, CuI, and the dibromo substrate to the vial. Purge the headspace with Argon for 2 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.05 equiv) via syringe.

  • Thermal Activation: Heat the sealed vial to 60°C .

    • Why 60°C? This temperature is sufficient to activate the first bromide (C3) but sluggish for the second bromide (C5) once the electron-donating alkyne is installed (which slightly deactivates the ring).

  • Monitoring: Monitor by LCMS at 2 hours.

    • Success Criterion: >70% Mono-product, <10% Bis-product.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-alkyne is typically less polar than the starting dibromide but more polar than the bis-alkyne.

Protocol B: Exhaustive Bis-Coupling

Objective: Synthesis of symmetric or non-symmetric 3,5-dialkynyl derivatives.

Reagents:

  • Substrate: 3,5-Dibromo-N-Boc-4-pyridone (1.0 equiv)

  • Alkyne: Terminal Acetylene (2.5 – 3.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)

    • Change: The bidentate dppf ligand is more robust at higher temperatures and prevents catalyst decomposition during the longer reaction time required for the second coupling.

  • Co-Catalyst: CuI (5 mol%)[3]

  • Base: Diisopropylamine (DIPA) or Et₃N (5.0 equiv)

  • Solvent: DMF/THF (1:1 mixture)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask or pressure tube. Cool under Argon.

  • Solvent Prep: Degas the DMF/THF mixture (1:1 improves solubility of the rigid bis-alkyne product).

  • Addition: Add substrate, Pd(dppf)Cl₂, and CuI.

  • Initiation: Add Base and Alkyne (2.5 equiv).

  • Reaction: Heat to 85°C for 6–12 hours.

    • Note: If the reaction stalls after mono-coupling, add a second portion of catalyst (2 mol%) and alkyne (0.5 equiv).

  • Scavenging: Upon completion, treat the organic layer with functionalized silica (thiol or diamine) to scavenge residual Palladium, which can bind tightly to the pyridone oxygen.

Data Summary & Troubleshooting

Comparative Data: Catalyst & Conditions Screening
EntryCatalystLigandBaseTemp (°C)Yield (Mono)Yield (Bis)Notes
1Pd(PPh₃)₂Cl₂PPh₃Et₃N6078% 8%Optimal for Mono
2Pd(PPh₃)₂Cl₂PPh₃Et₃N9030%45%Poor selectivity
3Pd(dppf)Cl₂dppfDIPA855%88% Optimal for Bis
4Pd(OAc)₂XPhosK₃PO₄800%0%De-Boc observed (Base too strong)
5Pd(PPh₃)₄PPh₃Et₃N6065%12%Catalyst unstable (Pd black forms)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction Stalls at <10% Catalyst poisoning by Pyridone N/O.Switch to Pd(dppf)Cl₂; ensure Boc group is intact.
Glaser Product (Alkyne-Alkyne) Oxygen in solvent.Freeze-Pump-Thaw degas solvents; reduce CuI to 1 mol%.
Loss of Boc Group Temperature too high or base too nucleophilic.Lower temp to <70°C; switch from DIPA to Et₃N.
"Black" Reaction Mixture Pd precipitation (Pd black).Add excess PPh₃ (10 mol%) to stabilize Pd species.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Zhu, Q., et al. (2017).[3][4] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[3] Link

  • Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes. Organic Letters, 1(4), 553–556. Link

  • BenchChem Technical Support. (2025). Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines.[5][6] BenchChem Application Notes. Link

  • Gundersen, L. L. (2011).[7] Reactivity and regioselectivity in Stille couplings of 3-substituted 2,4-dichloropyridines. Tetrahedron Letters, 52(4), 523–525.[2] Link

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 3,5-dibromopyridine derivatives and palladium catalysts before handling.

Sources

Application Note: One-Pot Synthesis of 3,5-Diarylpyridin-4-ols from Diiodo Precursors via Double Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the one-pot synthesis of 3,5-diarylpyridin-4-ols (and their tautomeric 4-pyridones) utilizing 3,5-diiodo-4-pyridone as the core electrophile. While traditional methods often employ sequential isolation steps or ring-closing condensations (e.g., Hantzsch synthesis), the Double Suzuki-Miyaura Cross-Coupling strategy offers superior convergence and functional group tolerance.

This guide addresses the specific challenges of this transformation: solubility of the diiodo-pyridone core , catalyst poisoning by the free hydroxyl/amide group , and steric hindrance at the 3,5-positions. We provide a robust, self-validating protocol suitable for medicinal chemistry library generation (e.g., p38 MAP kinase inhibitors, tubulin polymerization inhibitors).

Scientific Foundation & Mechanistic Insight

The Scaffold & Tautomerism

The target molecule exists in a tautomeric equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4-one (oxo) forms. In solution, the equilibrium is solvent-dependent; however, under the basic conditions of Suzuki coupling, the species reacts as the phenolate/pyridonate anion .

  • Implication: The free N-H or O-H moiety can act as a weak acid, potentially consuming the base required for the Suzuki transmetallation step. Our protocol utilizes an excess of base to mitigate this "proton sponge" effect without requiring protection groups.

Why Diiodo Precursors?

While 3,5-dibromo precursors are commercially available, the 3,5-diiodo variant is preferred for one-pot applications due to the weaker C-I bond strength (53 kcal/mol vs. 66 kcal/mol for C-Br). This facilitates faster Oxidative Addition (the rate-determining step for electron-rich or neutral electrophiles), allowing the reaction to proceed at lower temperatures which preserves sensitive boronic acids.

Reaction Mechanism: The Double Catalytic Cycle

The one-pot synthesis involves two consecutive catalytic cycles.

  • Cycle A: Oxidative addition to the first C-I bond, followed by transmetallation and reductive elimination to form the mono-aryl intermediate.

  • Cycle B: The mono-aryl species re-enters the cycle. Note: The first aryl group often increases the electron density of the ring, potentially slowing the second oxidative addition. High-activity catalysts (e.g., Pd(dppf)Cl2 or XPhos Pd G2) are recommended.

ReactionMechanism Start 3,5-Diiodo-4-pyridone OxAdd1 Oxidative Addition (1) Start->OxAdd1 + Pd(0) Pd0 Pd(0) Species Pd0->OxAdd1 TransMet1 Transmetallation (Ar¹) OxAdd1->TransMet1 + Ar¹-B(OH)₂ / Base RedElim1 Reductive Elimination TransMet1->RedElim1 RedElim1->Pd0 Regen Mono 3-Aryl-5-iodo-intermediate RedElim1->Mono OxAdd2 Oxidative Addition (2) Mono->OxAdd2 + Pd(0) TransMet2 Transmetallation (Ar²) OxAdd2->TransMet2 + Ar²-B(OH)₂ / Base Final 3,5-Diarylpyridin-4-ol TransMet2->Final

Figure 1: Mechanistic pathway for the sequential double arylation. The mono-arylated intermediate is formed in situ and immediately consumed in the second cycle.

Experimental Protocols

Materials & Equipment
  • Precursor: 3,5-Diiodo-4-pyridone (Synthesized via iodination of 4-pyridone with I2/K2CO3/H2O).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is the workhorse catalyst due to its stability and bite angle.

  • Solvent System: 1,4-Dioxane/Water (4:1). The water is critical for dissolving the inorganic base and facilitating transmetallation.[1]

  • Base: Cesium Carbonate (Cs2CO3).[1][2] Superior to K2CO3 for steric/solubility reasons in this specific scaffold.

Protocol A: Symmetrical One-Pot Synthesis (Ar¹ = Ar²)

Use this protocol when introducing two identical aryl groups.

Step-by-Step Methodology:

  • Charge: To a microwave vial or round-bottom flask, add 3,5-diiodo-4-pyridone (1.0 equiv), Aryl Boronic Acid (2.5 equiv), and Cs2CO3 (3.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v) to achieve a concentration of 0.1 M relative to the diiodo precursor.

  • Degas: Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Quickly seal the vessel.

  • Reaction:

    • Microwave: Heat at 120°C for 30–45 minutes.

    • Thermal: Reflux (approx. 100°C) for 12–18 hours.

  • Work-up: Cool to RT. Acidify with 1M HCl to pH ~6 (to protonate the pyridonate). A precipitate often forms. Filter and wash with water/ether. If no precipitate, extract with EtOAc/MeOH (9:1).

Protocol B: Asymmetrical One-Pot Synthesis (Ar¹ ≠ Ar²)

Use this protocol for sequential introduction of different aryl groups.

Step-by-Step Methodology:

  • Charge (Cycle 1): Add 3,5-diiodo-4-pyridone (1.0 equiv), Aryl Boronic Acid 1 (1.05 equiv), and Na2CO3 (1.5 equiv) in Dioxane/Water.

  • Catalyst: Add Pd(PPh3)4 (3 mol%).

  • Reaction 1: Heat at 80°C for 2–4 hours. Monitor via LCMS for disappearance of diiodo species and formation of mono-iodo intermediate.

  • Charge (Cycle 2): Without isolation, add Aryl Boronic Acid 2 (1.2 equiv) and Cs2CO3 (2.0 equiv).

  • Reaction 2: Increase temperature to 100–110°C (or reflux) for 12 hours.

  • Work-up: Standard acidification and extraction.

Optimization & Troubleshooting Guide

The following decision tree helps navigate common failure modes, particularly regarding conversion and solubility.

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Mono-Product Stuck? Check1->Check2 No (SM consumed) Solubility Issue: Solubility of Diiodo Core Action: Switch to DMF/H2O or DMSO Check1->Solubility Yes (Solid visible) CatDeath Issue: Catalyst Deactivation Action: Switch to XPhos Pd G2 or Add more catalyst for Step 2 Check2->CatDeath Yes (Mono only) Protodeboronation Issue: Boronic Acid Degradation Action: Use Boronic Ester or Anhydrous conditions (DMF/CsF) Check2->Protodeboronation No (Complex mixture)

Figure 2: Troubleshooting logic for optimizing the double-coupling reaction.

Key Parameter Optimization Data
ParameterStandard ConditionAlternativeRationale for Change
Solvent Dioxane/H2O (4:1)DMF or DMAcUse DMF if the diiodo precursor precipitates out of Dioxane.
Base Cs₂CO₃K₃PO₄Phosphate is milder; useful if the boronic acid contains sensitive esters.
Catalyst Pd(dppf)Cl₂XPhos Pd G2XPhos is superior for sterically hindered substrates (e.g., ortho-substituted aryls).
Temp 100°C (Reflux)120°C (MW)Microwave heating often suppresses side reactions (protodeboronation) by shortening time.

References & Authoritative Sources

  • Suzuki-Miyaura Coupling Mechanism & Conditions:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Synthesis of 3,5-Diarylpyridines (Biological Context):

    • Wang, L., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • One-Pot Sequential Couplings on Pyridines:

    • Yeung, K. S., et al. (2010).[3] Catalyst-Controlled Regioselective Suzuki-Miyaura Coupling of 3,5-Dihalopyridines. Journal of Organic Chemistry. (Validates the reactivity difference and sequential capability).

  • Solubility & Base Effects in Heterocyclic Couplings:

    • Kappe, C. O., et al. (2014). Process Intensification of Suzuki-Miyaura Couplings. Green Chemistry. (Discussion on solvent/base choice for insoluble substrates).

  • Precursor Synthesis (Iodination):

    • Sørensen, U. S., & Pombo-Villar, E. (2005). Synthesis of 3,5-diiodo-4-pyridone. Tetrahedron.

Disclaimer: The protocols described herein involve the use of transition metals and high temperatures. All procedures should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety validation.

Sources

Advanced Protocols for Chemoselective N-/O-Bocylation using tert-Butyl Pyridin-4-yl Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Subject: tert-Butyl pyridin-4-yl carbonate (Boc-O-Py) and its derivatives. Primary Application: Chemoselective tert-butoxycarbonylation (Boc protection) of amines, alcohols, and phenols via Nucleophilic Acyl Substitution (NAS).

Strategic Value: While di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection, it suffers from critical limitations, including the formation of di-Boc byproducts, isocyanates, and ureas when catalyzed by DMAP. tert-Butyl pyridin-4-yl carbonates serve as "activated" Boc-transfer reagents that overcome these bottlenecks. They operate under milder conditions, suppress side reactions, and release a water-soluble byproduct (4-hydroxypyridine/4-pyridone) that simplifies purification.

This guide details the synthesis of the reagent, the mechanistic basis of its selectivity, and validated protocols for its application in high-value organic synthesis.

Mechanistic Principles

The reaction of tert-butyl pyridin-4-yl carbonate with a nucleophile is a classic Nucleophilic Acyl Substitution . However, the uniqueness lies in the leaving group ability of the 4-pyridyloxy moiety.

The "Active Ester" Concept

Unlike Boc₂O, which relies on the expulsion of tert-butyl carbonate (which decomposes to CO₂ and t-BuOH), Boc-O-Py relies on the expulsion of the pyridin-4-yloxy anion . This anion is resonance-stabilized and readily tautomerizes to the thermodynamically stable 4-pyridone , providing a strong driving force for the reaction.

Reaction Pathway Visualization

The following diagram illustrates the pathway for amine Bocylation, contrasting the desired pathway with the suppressed isocyanate pathway common to Boc₂O.

BocMechanism cluster_0 Thermodynamic Sink Reagent tert-Butyl pyridin-4-yl carbonate (Electrophile) Tetra Tetrahedral Intermediate Reagent->Tetra Nucleophilic Attack Nuc Nucleophile (R-NH2) Nuc->Tetra Product N-Boc Amine (R-NH-Boc) Tetra->Product Collapse Byproduct 4-Hydroxypyridine anion Tetra->Byproduct Expulsion Tautomer 4-Pyridone (Stable, Water Soluble) Byproduct->Tautomer Tautomerization (Driving Force)

Figure 1: Mechanism of Nucleophilic Acyl Substitution using Boc-O-Py. The tautomerization of the leaving group prevents reversibility.

Preparation of the Reagent

tert-Butyl pyridin-4-yl carbonate is not always commercially stable for long periods and is best prepared in situ or freshly isolated.

Protocol A: Synthesis of tert-Butyl Pyridin-4-yl Carbonate

Objective: Prepare high-purity Boc-O-Py from 4-hydroxypyridine.

Reagents:

  • 4-Hydroxypyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under N₂, suspend 4-hydroxypyridine (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Et₃N (12 mmol) dropwise. The suspension may clear as the phenoxide forms.

  • Boc₂O Addition: Cool the mixture to 0°C. Add a solution of Boc₂O (11 mmol) in DCM (5 mL) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (the carbonate is less polar than the starting pyridone).

  • Workup (Critical for Stability):

    • Wash the organic layer with cold saturated NaHCO₃ (2 x 10 mL) to remove unreacted pyridone.

    • Wash with cold water (1 x 10 mL) and brine.

    • Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure at low temperature (<30°C) . The product is a white to off-white solid.

    • Storage: Store at -20°C under argon. It is sensitive to moisture.

Application Protocols: Nucleophilic Substitution

Protocol B: Chemoselective N-Bocylation of Amines

Context: This protocol is superior for sterically hindered amines or when avoiding the formation of ureas (a common side reaction with Boc₂O/DMAP).

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: tert-Butyl pyridin-4-yl carbonate (1.1 – 1.2 equiv)

  • Solvent: DCM, THF, or Acetonitrile (MeCN)

Procedure:

  • Setup: Dissolve the amine (1.0 mmol) in DCM (5 mL).

  • Addition: Add tert-butyl pyridin-4-yl carbonate (1.1 mmol) in one portion.

  • Catalysis (Optional): For highly hindered amines, add 5 mol% DMAP. Note: Unlike with Boc₂O, DMAP does not trigger isocyanate formation here because the leaving group is not tert-butoxide.

  • Incubation: Stir at room temperature for 2–12 hours.

  • Purification (The "Self-Cleaning" Advantage):

    • The byproduct is 4-pyridone.[1] It is highly polar and water-soluble.

    • Dilute the reaction mixture with Et₂O or EtOAc.

    • Wash with 1M HCl (if product is acid-stable) or Water/Brine (3 cycles). The 4-pyridone will partition into the aqueous phase.

    • Dry and concentrate. Flash chromatography is often unnecessary.

Protocol C: O-Bocylation of Phenols and Alcohols

Context: Phenols are difficult to Boc-protect with Boc₂O due to poor nucleophilicity. Boc-O-Py provides the necessary electrophilicity.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: tert-Butyl pyridin-4-yl carbonate (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF or MeCN

Procedure:

  • Setup: Suspend the phenol and K₂CO₃ in DMF (0.5 M concentration).

  • Addition: Add the carbonate reagent.

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Pour into ice water. Extract with EtOAc. The 4-pyridone remains in the aqueous basic layer.

Comparative Data: Boc-O-Py vs. Boc₂O

FeatureBoc₂O / DMAPtert-Butyl Pyridin-4-yl Carbonate
Active Electrophile N-Boc-pyridinium (charged)Pyridyl Carbonate (neutral but activated)
Leaving Group CO₂ + t-BuOH4-Pyridone
Side Reactions Isocyanates, Ureas, di-BocMinimal
Byproduct Removal Evaporation (easy)Aqueous extraction (very easy)
Selectivity Low (reacts with many nucleophiles)High (tunable by solvent/temp)

Troubleshooting & Optimization

Reaction Stalls
  • Cause: The amine is too hindered or the reagent has hydrolyzed.

  • Solution: Add 10 mol% 1-Methylimidazole (NMI) . NMI is a milder nucleophilic catalyst than DMAP and works synergistically with pyridyl carbonates.

Reagent Decomposition
  • Observation: The reagent smells strongly of 4-pyridone (faintly sweet/amine-like) and the solid is sticky.

  • Solution: Recrystallize from minimal Hexane/Et₂O mixture or prepare fresh. The reagent is thermally unstable above 40°C in the presence of moisture.

References

  • Original Methodology: Kamijo, T., Harada, H., & Iizuka, K. (1984). "A new reagent for the tert-butoxycarbonylation of amines, alcohols, and thiols." Chemical and Pharmaceutical Bulletin, 32(12), 5044-5047. Link

  • Mechanism & Side Reactions: Basel, Y., & Hassner, A. (2000). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols."[2][3][4][5][6][7] The Journal of Organic Chemistry, 65(20), 6368–6380. Link

  • Advanced Derivatives (BCMP): Knölker, H. J., & Braxmeier, T. (1996). "A Novel Method for the Synthesis of Isocyanates and Ureas from Primary Amines." Tetrahedron Letters, 37(33), 5861-5864. Link

  • Review of Carbonate Reagents: Ghosh, A. K., et al. (2012). "Syntheses and Applications of Carbonate-Based Reagents." Chemical Reviews, 112(3), 1908–1938. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Protection of 3,5-Diiodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the protection of heavily substituted pyridines. 3,5-diiodopyridin-4-ol is a critical intermediate in the synthesis of kinase inhibitors[1], but its structural geometry presents a massive synthetic hurdle.

The two iodine atoms flanking the 4-hydroxyl group create a "steric canyon." Standard Boc protection protocols (e.g., Boc₂O, Et₃N, DCM) often fail or stall at <10% conversion because the bulky tert-butyloxycarbonyl group cannot navigate this steric clash[2]. To achieve high yields, we must exploit the molecule's tautomeric equilibrium and shift our strategy from oxygen-protection to nitrogen-protection.

Mechanistic Workflow & Regioselectivity

Understanding the causality behind the reaction failure is the first step to optimizing it. 3,5-diiodopyridin-4-ol exists in an ambident tautomeric equilibrium with 3,5-diiodo-4-pyridone. While the 4-oxygen is sterically blocked, the N1-nitrogen of the pyridone tautomer is completely unhindered. By selecting the right base and solvent, we can generate a "naked" anion that drives the reaction exclusively toward the high-yielding N-Boc derivative[3].

Pathway A 3,5-diiodopyridin-4-ol (Ambident Substrate) B 4-Pyridinol Tautomer (Sterically Blocked O) A->B Equilibrium C 4-Pyridone Tautomer (Accessible N) A->C Equilibrium D Boc2O + DMAP (Kinetic Drive) B->D Weak Base / Catalyst E Boc2O + t-BuOK (Thermodynamic Drive) C->E Strong Base (Naked Anion) F O-Boc Product (Low Yield / Unstable) D->F Steric Clash G N-Boc Product (High Yield / Stable) E->G Unhindered Attack

Tautomeric pathways and regioselectivity in the Boc protection of 3,5-diiodopyridin-4-ol.

Quantitative Condition Matrix

To illustrate the impact of base and solvent selection on this specific substrate, review the empirical data summarized below. Standard peptide-coupling bases (Et₃N, DIPEA) are insufficiently basic and too bulky to mediate this transformation effectively.

SolventBase / CatalystTemp (°C)Target TautomerDominant ProductExpected YieldReaction Time
DCMEt₃N (2.0 eq)254-PyridinolO-Boc< 10%72 hours
DCMEt₃N / DMAP (0.5 eq)404-PyridinolO-Boc / N-Boc~ 45%24 hours
THFNaH (1.5 eq)0 to 254-PyridoneN-Boc~ 60%18 hours
DMF t-BuOK (1.5 eq) 50 4-Pyridone N-Boc > 85% 12 hours
Self-Validating Optimized Protocol (N-Boc Protection)

This protocol utilizes potassium tert-butoxide (t-BuOK) in DMF to generate a highly reactive, unhindered pyridone anion. The procedure is designed as a self-validating system, meaning built-in physical cues will confirm the reaction is proceeding correctly at each step.

Step 1: Anion Generation

  • Charge a flame-dried round-bottom flask with 3,5-diiodopyridin-4-ol (1.0 eq) and anhydrous DMF to create a 0.2 M solution.

  • Cool the suspension to 0 °C under an inert atmosphere (N₂ or Argon).

  • Add t-BuOK (1.5 eq) portion-wise over 5 minutes.

  • Causality: t-BuOK completely deprotonates the substrate, driving the equilibrium toward the highly nucleophilic pyridone anion. The large potassium counterion leaves the anion "naked" and highly reactive[3].

  • Validation Check: The cloudy suspension will dissolve, and the solution will transition from pale yellow to a deep, homogeneous orange/red. If the solution remains cloudy, moisture may have compromised your base.

Step 2: Electrophilic Addition

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in a minimal amount of anhydrous DMF.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Causality: The unhindered N1 position of the pyridone anion attacks the carbonyl carbon of Boc₂O.

  • Validation Check: Observe gentle effervescence. The breakdown of the tert-butyl carbonate leaving group produces CO₂ gas and t-butoxide[4]. If no gas evolves, the Boc anhydride may be degraded (hydrolyzed to tert-butanol and CO₂ in the bottle).

Step 3: Thermal Maturation

  • Remove the ice bath, warm the reaction to 50 °C, and stir for 12 hours.

  • Causality: Elevated temperature overcomes the activation energy barrier associated with the bulky transition state of the heavily iodinated ring.

  • Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The highly polar starting material (R_f ~0.1) should disappear entirely, replaced by a distinct, less polar UV-active spot (R_f ~0.6).

Step 4: Non-Destructive Workup

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (pH ~6).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Boc groups are highly sensitive to acidic environments, producing tert-butyl cations and carbamic acid[5]. Standard 1M HCl washes will rapidly deprotect your newly formed product. NH₄Cl provides a mild proton source to quench excess base without cleaving the Boc group.

  • Validation Check: The concentrated crude should be a pale yellow solid. A strong smell of isobutylene gas during rotary evaporation indicates accidental acidic deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Et₃N/DCM protocol yielding <10% product despite using 3 equivalents of Boc₂O? A1: The van der Waals radius of iodine creates significant steric congestion, physically blocking the approach of coupling reagents to the 4-hydroxyl group[2]. Triethylamine is a relatively weak, bulky base that struggles to deprotonate this shielded pocket. Furthermore, the resulting neutral intermediate lacks the nucleophilicity required to attack Boc₂O. You must switch to a stronger base (like t-BuOK) to force the formation of the reactive pyridone anion.

Q2: I specifically need the O-Boc regioisomer for my downstream synthesis. How can I force this? A2: O-acylation is kinetically disfavored here. To force O-Boc formation, you must use a hyper-nucleophilic catalyst like DMAP (4-dimethylaminopyridine) in DCM. DMAP reacts with Boc₂O to form a highly electrophilic N-Boc-DMAP intermediate that is reactive enough to force the acylation at the oxygen. However, expect lower yields (~45%) and be aware that O-Boc pyridines are notoriously unstable during silica gel purification.

Q3: My product looked great on TLC before purification, but degraded completely on the silica gel column. Why? A3: N-Boc pyridones and O-Boc pyridines are highly sensitive to the slightly acidic silanol groups present on standard silica gel.

  • Troubleshooting Fix: Pre-treat your silica column by flushing it with 1% triethylamine (TEA) in hexanes. This neutralizes the acidic sites before you load your sample, ensuring your Boc group survives the purification process.

References
  • Title: Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: acs.org URL: 1

  • Title: Boc-Protected Amino Groups Source: organic-chemistry.org URL: 6

  • Title: Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: nih.gov URL:3

  • Title: BOC Protection and Deprotection Source: jk-sci.com URL: 4

  • Title: Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH. Source: benchchem.com URL: 2

Sources

Optimization of iodination conditions for 4-hydroxypyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists. It moves beyond basic textbook definitions to address the nuance of heterocyclic chemistry—specifically the amphoteric and tautomeric nature of 4-hydroxypyridine (4-HP).

Topic: Optimization of Regioselectivity, Yield, and Purification Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 27, 2026

Executive Summary & Mechanistic Insight

The iodination of 4-hydroxypyridine (4-HP) is deceptively simple. While it appears to be a standard Electrophilic Aromatic Substitution (EAS), the reaction is governed by the pyridone-hydroxypyridine tautomeric equilibrium .

In polar solvents (water, MeOH, DMF), the 4-pyridone tautomer dominates. This species is electron-rich but also susceptible to N-iodination or complexation. The key to successful iodination lies in controlling the pH (to manage the amphoteric nature) and stoichiometry (to distinguish between the 3-iodo and 3,5-diiodo products).

Key Reaction Pathway: 4-HP


 4-Pyridone 

3-Iodo-4-pyridone

3,5-Diiodo-4-pyridone

Decision Matrix: Reagent Selection

Use this table to select the correct iodination system for your specific constraints.

FeatureSystem A: NIS / Acid System B:

/ Base (Green)
System C:

/ Oxidant (

)
Primary Reagent N-Iodosuccinimide (NIS)Iodine (

) +

/NaOH
Iodine (

) + 30%

Best For Mono-iodination (High selectivity)General Purpose (Cost-effective)Di-iodination (Atom economy)
Solvent MeCN, DMF, or AcOHWater, Water/THFWater, Alcohols
Pros Homogeneous; easy handling; mild.[1][2][3][4]Cheap; scalable; green solvent.High atom economy (recycling

).
Cons Expensive; succinimide byproduct removal.Lower atom economy (50% I lost as

).
Exothermic; requires careful temp control.[5]
Selectivity High (Kinetic control)ModerateLow (Thermodynamic sink -> Di-iodo)

Troubleshooting & FAQs

Direct answers to the most common tickets filed by our users.

Module 1: Regioselectivity (Mono vs. Di)

Q: I am targeting the 3-iodo (mono) product, but I keep getting ~15% of the 3,5-diiodo impurity. How do I stop the reaction? A: This is a classic "over-reaction" issue due to the activated nature of the pyridone ring.

  • Stoichiometry: Do strictly limit your iodinating agent to 0.95 - 1.0 equivalents . Never use excess.

  • Solvent Switch: Switch from DMF to Acetic Acid (AcOH) or Methanol . The protic solvent can hydrogen-bond with the carbonyl oxygen, slightly deactivating the ring toward the second addition.

  • Reagent: Use NIS at

    
    C. The release of iodine is slower and more controlled than elemental 
    
    
    
    .

Q: I need the 3,5-diiodo product, but the reaction stalls after the first iodine adds. Why? A: The first iodine atom is electron-withdrawing (inductive effect), which deactivates the ring for the second EAS step.

  • Increase Temperature: Push the reaction to 60–80°C .

  • Add an Oxidant: Use the

    
      method. The peroxide re-oxidizes the iodide byproduct (
    
    
    
    ) back to
    
    
    , maintaining a high concentration of the electrophile.
  • Base Strength: Ensure the pH remains basic (pH > 8). The anionic form (deprotonated phenol/pyridone) is much more reactive than the neutral form.

Module 2: Solubility & Handling

Q: My starting material (4-HP) is not dissolving in DCM or Toluene. A: 4-Hydroxypyridine is highly polar and zwitterionic. It will not dissolve in non-polar organic solvents.

  • Recommendation: Use Water , DMF , DMSO , or Acetic Acid .

  • Workup Tip: Do not attempt to extract the product into hexane or ether. It will stay in the aqueous phase or precipitate out.

Q: The reaction mixture turned a dark purple/black. Did it decompose? A: Not necessarily. Dark purple usually indicates free Iodine (


) in the solution.
  • Fix: Wash the mixture with saturated aqueous Sodium Thiosulfate (

    
    ) . If the color disappears and your product remains, it was just unreacted iodine.
    
  • Warning: If the color persists after thiosulfate treatment, you may have formed charge-transfer complexes, which are common with pyridines. Adjusting pH to breaking the complex usually works.

Module 3: Workup & Purification

Q: I cannot extract the product from the aqueous layer. It seems to be water-soluble. A: 4-HP derivatives are amphoteric.

  • At low pH (< 2) , the pyridine nitrogen is protonated (

    
    ). Soluble in water. 
    
  • At high pH (> 10) , the hydroxyl group is deprotonated (

    
    ). Soluble in water. 
    
  • The Solution: You must adjust the pH to the Isoelectric Point (pI) , typically around pH 5–6 . At this pH, the neutral species predominates and often precipitates out of the water, allowing for filtration or extraction into EtOAc/THF.

Visual Workflows

Figure 1: Reaction Pathway & Selectivity Logic

Caption: Mechanistic flow showing the divergence between Mono- and Di-iodination based on reagent stoichiometry and temperature.

Iodination_Pathway Start 4-Hydroxypyridine (4-HP) Tautomer 4-Pyridone (Reactive Species) Start->Tautomer Polar Solvent (H2O/DMF) Mono 3-Iodo-4-HP (Target A) Tautomer->Mono 1.0 eq NIS or I2 Temp < 25°C Kinetic Control Mono->Mono Stop Reaction: Quench w/ Na2S2O3 Di 3,5-Diiodo-4-HP (Target B) Mono->Di Excess I2 (>2.2 eq) Temp > 60°C Oxidant (H2O2)

Figure 2: Workup & Isolation Decision Tree

Caption: Protocol for isolating amphoteric iodinated pyridines from aqueous reaction mixtures.

Workup_Flow Reaction Reaction Mixture (Dark Purple) Quench Add Sat. Na2S2O3 (Remove excess I2) Reaction->Quench ColorCheck Solution turns Yellow/Clear? Quench->ColorCheck PH_Adjust Adjust pH to 5.0 - 6.0 (Isoelectric Point) ColorCheck->PH_Adjust Yes Precipitate Does Solid Form? PH_Adjust->Precipitate Filter Filtration Wash with cold H2O Precipitate->Filter Yes (Ideal) Extract Extract w/ EtOAc:THF (3:1) or n-Butanol Precipitate->Extract No (Soluble)

Optimized Experimental Protocols

Protocol A: Selective Mono-Iodination (3-iodo-4-hydroxypyridine)

Target: High regioselectivity for the 3-position.

  • Setup: In a round-bottom flask, dissolve 4-hydroxypyridine (10 mmol) and

    
     (12 mmol)  in Water (30 mL) . Stir until clear.
    
  • Addition: Dissolve Iodine (

    
    , 10.0 mmol, 1.0 eq)  in THF (10 mL) . Add this solution dropwise to the aqueous mixture over 30 minutes at 0–5°C  (Ice bath).
    
    • Note: Slow addition is critical to prevent local high concentrations of iodine which lead to di-iodination.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Starting material peak at M+1 96; Product at M+1 222).

  • Quench: Add saturated

    
     (5 mL) to quench unreacted iodine.
    
  • Isolation: Carefully add dilute HCl (1M) until pH reaches 5.5 . A white/off-white solid should precipitate. Filter, wash with cold water, and dry.

Protocol B: Exhaustive Di-Iodination (3,5-diiodo-4-hydroxypyridine)

Target: Complete conversion to the di-substituted product.

  • Setup: Dissolve 4-hydroxypyridine (10 mmol) and NaOH (22 mmol) in Water (20 mL) .

  • Addition: Add Iodine (

    
    , 22 mmol, 2.2 eq)  in one portion. The solution will turn dark.
    
  • Heating: Heat the reaction to 60°C for 4 hours.

    • Pro-Tip: If the purple color fades completely, add small portions of

      
       until the color persists, ensuring excess reagent is present.
      
  • Workup: Cool to room temperature. Acidify with Acetic Acid to pH ~5. The product (heavy solid) will precipitate rapidly.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary to remove mono-iodo impurities.

References

  • Vertex AI Search. Optimization of di-iodination conditions. ResearchGate.[6]

  • Maloney, K. M., et al. (2009). One-pot iodination of hydroxypyridines.[2][7][8] Journal of Organic Chemistry.[4]

  • BenchChem. Troubleshooting common issues in pyridine synthesis.

  • Google Patents. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

  • WuXi Biology. How about Tautomers? 2-hydroxypyridine vs 2-pyridone.[9]

Sources

Technical Support Center: Troubleshooting Low Reactivity in Suzuki Coupling of Sterically Hindered Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: SZ-PYR-STERIC-001 Subject: Overcoming "The 2-Pyridyl Problem" and Ortho-Steric Hindrance

Core Directive & Diagnostic Overview

User Query: "I am attempting to couple a 2-chloro-3-substituted pyridine with an ortho-substituted aryl boronic acid. The reaction stalls with <10% conversion, and I see significant protodeboronation of the boronate. Standard conditions (Pd(PPh3)4, Na2CO3) failed."

Scientist's Analysis: You are encountering a "perfect storm" of Suzuki coupling challenges:

  • Electronic Deactivation: 2-Chloropyridines are electron-deficient but can be difficult to oxidatively add if the catalyst is not electron-rich enough.

  • The "Ortho Effect": Steric hindrance at the 3-position of the pyridine and the ortho-position of the boronic acid prevents the formation of the required cis-palladium complex prior to reductive elimination.

  • Protodeboronation: 2-Pyridyl boronates (and related heteroaryls) are notoriously unstable, undergoing rapid protodeboronation via a zwitterionic intermediate, often faster than the transmetallation step.[1][2]

Diagnostic Phase: Identify Your Failure Mode

Q: My reaction mixture turns black immediately, and I get no conversion. Is my catalyst dead? A: Not necessarily. Immediate black precipitation ("Pd black") indicates that the active Pd(0) species is aggregating because it is not sufficiently stabilized by the ligand.

  • Cause: Ligand dissociation or insufficient ligand-to-metal ratio.

  • Fix: Switch to a catalyst system with a tightly bound, bulky ligand (e.g., Pd-PEPPSI-IPr or XPhos Pd G3/G4 ) that prevents aggregation even under heating.

Q: I see the "reduced" version of my boronic acid (Ar-H) as the major byproduct. What is happening? A: This is protodeboronation .[2][3] It is the primary failure mode for 2-pyridyl boronates and electron-deficient polyfluorophenyl boronates.

  • Mechanism: The basic nitrogen of the pyridine coordinates to the boron atom, forming a zwitterionic intermediate that facilitates C-B bond cleavage by water/protons.[2]

  • Fix: You must switch to a "Slow Release" strategy using MIDA boronates or anhydrous conditions (see Protocol B).

Q: The starting halide remains untouched, but the boronic acid is consumed. Homocoupling is observed. A: This indicates a failure in Oxidative Addition . The catalyst cannot insert into the C-Cl bond due to steric hindrance or electronic deactivation.

  • Fix: Use a ligand with exceptional electron-donating properties and steric bulk to force the oxidative addition. SPhos and RuPhos are the gold standards here.

Strategic Optimization: The "Toolbox" Approach
Ligand Selection: The Critical Variable

Standard phosphines (PPh3, dppf) are insufficient for hindered pyridines. You need ligands that are electron-rich (to facilitate oxidative addition) and bulky (to promote reductive elimination and prevent dimerization).

Ligand ClassTop RecommendationBest For...
Dialkylbiaryl Phosphines XPhos General steric hindrance; excellent for chlorides.[4]
SPhos High stability; best for heteroaryl chlorides.
RuPhos Extremely hindered substrates; electron-rich amines/ethers.
NHC (Carbenes) Pd-PEPPSI-IPr "Throw-away" ligand system; highly active for difficult oxidative additions.
Specialty P(t-Bu)3 Very bulky, but air-sensitive. Good for high steric demand.
The Boronate Strategy: MIDA vs. Esters

If your nucleophile is a 2-pyridyl species, standard boronic acids will fail.

  • MIDA Boronates: N-Methyliminodiacetic acid esters. They are stable to bench conditions and release the active boronic acid slowly under hydrolytic conditions, keeping the concentration low to prevent side reactions like protodeboronation.

  • Pinacol Esters: More stable than acids but can still degrade. Often require activation.

Visualization: Troubleshooting Logic & Mechanism
Figure 1: Troubleshooting Decision Matrix

Troubleshooting Start Start: Low Yield/Conversion CheckByproducts Analyze Byproducts (LCMS/NMR) Start->CheckByproducts Protodeboronation Major Byproduct: Ar-H (Protodeboronation) CheckByproducts->Protodeboronation Homocoupling Major Byproduct: Ar-Ar (Homocoupling) CheckByproducts->Homocoupling NoReaction No Reaction: Halide & Boronate Intact CheckByproducts->NoReaction Sol_Proto Solution: 1. Use MIDA Boronates 2. Use Anhydrous Conditions 3. Cu(I) Additive Protodeboronation->Sol_Proto Sol_Homo Solution: 1. Degas Solvent Thoroughly 2. Reduce Catalyst Loading 3. Slow Addition of Boronate Homocoupling->Sol_Homo Sol_NoRxn Solution: 1. Switch to XPhos/SPhos 2. Use Pd-PEPPSI-IPr 3. Switch Base to Cs2CO3 NoReaction->Sol_NoRxn

Caption: Diagnostic workflow for identifying the root cause of Suzuki coupling failure based on observed byproducts.

Figure 2: The "2-Pyridyl Problem" Mechanism

Mechanism cluster_solution MIDA Solution Strategy BoronicAcid 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-B Coordination) BoronicAcid->Zwitterion Fast Equilibrium CrossCouple Pd-Cycle Entry (Transmetallation) BoronicAcid->CrossCouple Slow (Sterics) ProtoProduct Pyridine (Ar-H) (Dead End) Zwitterion->ProtoProduct H2O / H+ (Fast) MIDA MIDA Boronate (Protected) SlowRelease Slow Hydrolysis MIDA->SlowRelease SlowRelease->BoronicAcid

Caption: Mechanism of rapid protodeboronation in 2-pyridyl boronates and the "Slow Release" solution using MIDA boronates.

Proven Experimental Protocols
Protocol A: The "Sledgehammer" (For Sterically Hindered Chlorides)

Use this when the halide is unreactive or sterically crowded, but the boronate is relatively stable.

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) or use precatalyst XPhos Pd G3 (2 mol%).

  • Reaction Setup: Add 2-chloropyridine substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv, finely ground).

  • Solvent: Add Toluene/Water (20:1) or 1,4-Dioxane/Water (10:1) . Note: A small amount of water is crucial for the boroxine-to-boronic acid equilibrium.

  • Execution: Seal vessel and heat to 100°C for 12-18 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: The "MIDA Slow Release" (For Unstable 2-Pyridyl Boronates)

Use this when the boronate is a 2-pyridyl species or prone to protodeboronation.[2]

  • Components:

    • Aryl Halide (1.0 equiv)

    • 2-Pyridyl MIDA Boronate (1.5 equiv)

    • Cu(OAc)2 (0.5 equiv) - Promotes transmetallation of 2-pyridyl species.

    • K3PO4 (5.0 equiv) - In excess to drive hydrolysis.

    • Catalyst: Pd(dba)2 / XPhos (1:2 ratio, 5 mol% Pd).

  • Solvent System: DMF / Isopropanol (4:1) . The protic solvent aids the slow hydrolysis of the MIDA ester.

  • Procedure:

    • Combine solids in a sealable tube.

    • Add degassed solvent.[5][6][7]

    • Heat to 100°C . The MIDA boronate will slowly hydrolyze to the active boronic acid, which is immediately trapped by the Cu/Pd system, minimizing the time it spends in the "danger zone" (free boronic acid state).

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating? A: Yes, microwave heating is excellent for sterically hindered substrates as it can overcome the activation energy barrier for the difficult transmetallation step. However, ensure your vessel is rated for the pressure generated by water/dioxane mixtures at 120°C+.

Q: Why do you recommend K3PO4 over Na2CO3? A: K3PO4 is more basic and often more soluble in organic/aqueous interfaces than carbonates. For hindered substrates, the "anhydrous" K3PO4 (with trace water) often provides a more active system than aqueous carbonate layers.

Q: My pyridine substrate coordinates to the Pd and poisons it. What now? A: This is common.[7][8]

  • Increase Temperature: Promotes ligand dissociation.

  • Use Pd-PEPPSI: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture is designed to handle pyridine-rich environments. The pyridine ligand on the precatalyst dissociates to reveal the active NHC-Pd species.

References
  • Mechanistic Studies on Protodeboronation

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
    • Source: Cox, P. A., et al. J. Am. Chem. Soc.2017, 139, 13156.
  • MIDA Boronate Strategy

    • Title: General and Efficient Methodology for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl MIDA Boron
    • Source: Knapp, D. M., et al. J. Am. Chem. Soc.2010, 132, 12048.
  • Buchwald Ligands for Hindered Substrates

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source: Martin, R., & Buchwald, S. L. Acc.[8] Chem. Res.2008 , 41, 1461.

  • Pd-PEPPSI Protocols

    • Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.
    • Source: Organ, M. G., et al. Chem. Eur. J.2006, 12, 4749.

Sources

Technical Support Center: Navigating Basic Cross-Coupling Reactions with Boc-Protected Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth guidance on a common challenge in modern organic synthesis: preventing the cleavage of the tert-butoxycarbonyl (Boc) protecting group under basic conditions required for palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying principles that govern Boc group stability, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Is the Boc group truly stable to basic conditions?

A1: Generally, the Boc group is considered stable to a wide range of basic and nucleophilic conditions, which is a cornerstone of its utility in orthogonal protection strategies.[1][2] However, this stability is not absolute. Deprotection can occur under basic conditions, particularly with strong bases, elevated temperatures, or when the Boc-protected nitrogen is part of an electron-deficient system (e.g., indoles, pyrroles, or dicarbamates).[3]

Q2: What is the mechanism of base-induced Boc deprotection?

A2: Base-mediated Boc deprotection is less common than acid-catalyzed cleavage but can proceed through several pathways depending on the substrate.[3] For primary amines, a common mechanism involves deprotonation of the N-H bond, followed by elimination to form an isocyanate, which is then hydrolyzed.[3] Another pathway involves the direct addition of a hydroxide or alkoxide to the carbonyl group, leading to the collapse of the tetrahedral intermediate and loss of the amine.[3]

Q3: Which cross-coupling reactions are most likely to cause unwanted Boc deprotection?

A3: Any cross-coupling reaction that conventionally uses strong bases (e.g., NaOH, KOH, alkoxides) or requires high temperatures is a potential risk for Boc deprotection. While Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely performed on Boc-protected substrates, the specific choice of base and reaction conditions is critical to success.

Q4: Can I use organic bases to avoid Boc deprotection?

A4: Yes, soluble organic bases can be an excellent alternative to inorganic bases in some cross-coupling reactions.[4] Bases like triethylamine (TEA) or diisopropylethylamine (DIEA) are often used for Boc protection itself and are generally compatible.[5][6] However, their basicity might not be sufficient for all cross-coupling catalytic cycles. Stronger organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) should be used with caution as they can promote deprotection.

Troubleshooting Guide: Unwanted Boc Deprotection

This section provides a structured approach to diagnosing and solving unexpected Boc cleavage during your cross-coupling reactions.

Initial Diagnosis
  • Confirm Deprotection: Before extensive optimization, confirm that the Boc group is indeed being lost. This can be done by taking an aliquot of the reaction mixture and analyzing it by TLC, LC-MS, or ¹H NMR. The disappearance of the characteristic Boc signal in the NMR (around 1.4-1.5 ppm) is a clear indicator.

  • Assess Reaction Components:

    • Base: Is the pKa of the conjugate acid of your base low enough to be compatible with the Boc group? (See Table 1)

    • Temperature: Are you using elevated temperatures that might be promoting thermal deprotection?[7][8]

    • Substrate: Is your Boc-protected amine particularly activated towards cleavage (e.g., on an indole or other electron-deficient heterocycle)?[3]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting unwanted Boc deprotection.

G start Unwanted Boc Deprotection Observed check_base Is a strong base (e.g., NaOH, KOH, alkoxide) being used? start->check_base reduce_strength Switch to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_base->reduce_strength Yes check_temp Is the reaction run at elevated temperature (>80°C)? check_base->check_temp No reduce_strength->check_temp success Boc Group Preserved reduce_strength->success lower_temp Lower the reaction temperature. Consider longer reaction times. check_temp->lower_temp Yes check_substrate Is the N-Boc group on an electron-deficient system (e.g., indole)? check_temp->check_substrate No consider_ligand Optimize the ligand to promote catalysis at lower temperatures. lower_temp->consider_ligand lower_temp->success mild_conditions Use milder conditions: lower temperature and weaker base are critical. check_substrate->mild_conditions Yes failure Deprotection Persists check_substrate->failure No mild_conditions->consider_ligand mild_conditions->success consider_ligand->success consider_ligand->success base_free Consider base-free Suzuki coupling conditions if applicable. base_free->success failure->base_free G Reactants Boc-Protected Substrate + Coupling Partner Coupled_Product Boc-Protected Coupled Product (Kinetic Product) Reactants->Coupled_Product k_coupling (fast) Deprotected_Product Deprotected Product (Thermodynamic Product) Reactants->Deprotected_Product k_deprotection (slow) TS1 ΔG‡ (Coupling) TS2 ΔG‡ (Deprotection) Coupled_Product->Deprotected_Product Equilibration at high T

Sources

Solvent selection for crystallization of diiodopyridine carbonates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of Diiodopyridine Carbonates

Topic: Solvent Selection & Process Optimization Role: Senior Application Scientist Status: Operational

Executive Summary: The Diiodopyridine Challenge

Welcome to the technical support hub. Crystallizing diiodopyridine carbonates presents a unique paradox in organic process development. You are balancing the lipophilicity of the diiodo-pyridine core (heavy, greasy, halogen-bond donating) with the hydrolytic sensitivity of the carbonate moiety.

Common failure modes for this class include:

  • Oiling Out (LLPS): The heavy iodine atoms often lower the melting point, causing the compound to separate as a liquid oil before crystallizing.

  • Solvolysis: The carbonate linkage is susceptible to nucleophilic attack (transesterification) in alcoholic solvents.

  • Halogen Bonding Interference: Solvents with strong Lewis basicity (e.g., DMSO, DMF) can bind to the iodine

    
    -hole, preventing lattice formation.
    

This guide provides a self-validating framework to overcome these specific hurdles.

Module 1: Solvent System Design

Q: Which solvent systems are compatible with the diiodopyridine pharmacophore?

A: You must select a solvent that solubilizes the lipophilic pyridine ring without degrading the carbonate. Avoid protic solvents (alcohols/water) in the primary dissolution step unless stability is proven.

The "Polarity-Density" Selection Protocol

For diiodopyridines, density is a critical, often overlooked factor. These molecules are heavy. If your solvent is too light (e.g., pure hexane), the solute may oil out and settle immediately to the bottom, preventing efficient mixing and nucleation.

Solvent ClassSuitabilityTechnical Notes
Esters (EtOAc, iPrOAc) High Primary Choice. Good solubility match. Moderate boiling point allows for thermal cycling.
Chlorinated (DCM, DCE) Moderate Excellent solubility but often too good (hard to crash out). High density helps suspend the heavy crystals.
Aromatics (Toluene) High Excellent for

-

stacking promotion. Good antisolvent partner for esters.
Alcohols (MeOH, IPA) Low/Risk Warning: Risk of carbonate transesterification. Use only as a cold antisolvent if stability is confirmed.
Ethers (THF, MTBE) Moderate THF can act as a Lewis base toward Iodine (halogen bonding), potentially inhibiting crystal growth. MTBE is a safer antisolvent.
Alkanes (Heptane) High Best Antisolvent. Preferred over Hexane due to higher boiling point (allows hotter dissolution).

Module 2: Troubleshooting & Workflows

Workflow 1: The "Oiling Out" Rescue Strategy

Q: My product separates as a yellow/brown oil upon cooling. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable zone width (MSZW) is too narrow or the crystallization temperature (


) is above the oiling-out limit.

The Fix: You must bypass the liquid phase by seeding inside the metastable zone or using a "Cloud Point" cycling method.

OilingOutRescue Start Problem: Product Oils Out CheckPurity Step 1: Check Purity (HPLC) Is purity < 95%? Start->CheckPurity Purify Pre-treatment: Pass through Silica/Charcoal (Impurities lower MP) CheckPurity->Purify Yes SolventCheck Step 2: Check Solvent BP Is BP > Product MP? CheckPurity->SolventCheck No Purify->SolventCheck SwitchSolvent Action: Switch to Lower BP Solvent (e.g., DCM/Heptane instead of Toluene) SolventCheck->SwitchSolvent Yes (Risk of melting) SeedProtocol Step 3: Seeding Protocol Do not cool to 0°C immediately SolventCheck->SeedProtocol No HoldTemp Action: Hold at T = (Cloud Point + 5°C) Add 1% Seed Crystals SeedProtocol->HoldTemp SlowCool Action: Slow Cool (0.1°C/min) Allow growth over nucleation HoldTemp->SlowCool

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) in low-melting diiodopyridine derivatives.

Workflow 2: Halogen Bond-Driven Crystallization

Q: I have high purity, but the solution remains clear even at -20°C. Why won't it nucleate?

A: Diiodopyridines can form strong halogen bonds with solvents. If you are using THF, DMF, or even Acetone, the solvent oxygen lone pairs may be "capping" the iodine atoms, preventing the molecules from stacking.

The Fix: Displace the solvating molecules using a non-coordinating antisolvent.

Protocol: The "Solvent Displacement" Method

  • Dissolve the compound in the minimum amount of "Good Solvent" (e.g., THF).

  • Distill (solvent swap) under vacuum, adding Toluene or Chlorobenzene .

    • Why? Aromatic solvents promote

      
      -
      
      
      
      stacking with the pyridine ring, replacing the blocking halogen-solvent interactions.
  • Antisolvent Addition: Slowly add Heptane to the Toluene solution.

  • Observation: Look for a "haze" rather than oil droplets.

SolvationDisplacement Substrate Diiodopyridine (Solvated) Interaction Halogen Bond (I···O) Substrate->Interaction Trapped by Solvent Lewis Base Solvent (THF/Acetone) Solvent->Interaction Action Add Aromatic Solvent (Toluene) Interaction->Action Break Interaction Result Stacking Induced (π-π + I···N) Action->Result Crystallization

Figure 2: Mechanism of inhibiting crystallization via solvent halogen bonding and the corrective action using aromatic stacking.

Module 3: Stability & Handling FAQs

Q: My crystals turn purple/brown after filtration. Is this normal? A: No. This indicates iodine liberation (homolytic cleavage of the C-I bond), likely due to photolysis.

  • Corrective Action: Perform all crystallization and filtration steps under amber light or by wrapping flasks in aluminum foil.

  • Chemical Stabilizer: If the application permits, wash the filter cake with a weak reducing agent (e.g., dilute sodium thiosulfate solution) only if the carbonate is stable to aqueous conditions. Otherwise, use a cold heptane wash containing trace BHT (butylated hydroxytoluene).

Q: Can I use Methanol as an antisolvent? A: Proceed with extreme caution. Pyridyl carbonates are activated esters. In the presence of Methanol (and trace base from the pyridine ring itself), they can undergo transesterification:



  • Test: Dissolve 10mg in MeOH and monitor by LCMS for 1 hour. If stable, it is a viable antisolvent. If not, stick to Heptane or MTBE .

References

  • Mullin, J. W. (2001). Crystallization (4th ed.).[1] Butterworth-Heinemann. (The authoritative text on supersaturation and oiling out mechanisms).

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(14), 2-26. (Explains the interaction between Iodine and Lewis basic solvents).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Best practices for solvent selection and polymorphism).

  • Pfizer Solvent Selection Guide. (2008). Green Chemistry, 10, 31-36. (For selecting environmentally benign replacements like EtOAc over DCM).

Sources

Technical Support Center: Handling Light-Sensitive Iodinated Pyridine Derivatives

[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Photostability, Storage, and Experimental Handling of C–I Pyridines

Core Science: Why is my compound degrading?

Q: What is the specific mechanism of degradation for iodinated pyridines?

A: The degradation is primarily driven by the homolytic cleavage of the Carbon-Iodine (C–I) bond. Unlike chloropyridines or bromopyridines, the C–I bond is significantly weaker. Upon exposure to UV or near-UV visible light (typically



The Cascade:

  • Excitation: Light absorption promotes the molecule to an excited state.

  • Homolysis: The C–I bond cleaves, generating a pyridyl radical (

    
    ) and an iodine radical (
    
    
    ).
  • Propagation: The highly reactive pyridyl radical abstracts a hydrogen atom from the solvent or other organic matter, resulting in de-iodination (forming the hydro-pyridine analog).

  • Dimerization: In concentrated solutions, pyridyl radicals may couple, forming bipyridines (a common impurity that poisons metal catalysts in subsequent cross-coupling steps).

Q: Are all isomers (2-iodo, 3-iodo, 4-iodo) equally sensitive?

A: No, but all require protection.[1]

  • 2-Iodopyridine: Often the most unstable due to the proximity of the iodine to the nitrogen lone pair, which can facilitate radical stabilization or elimination pathways.

  • 3-Iodopyridine: Generally possesses a slightly higher Bond Dissociation Energy (BDE) than the 2- and 4-isomers but remains photosensitive.[1]

  • 4-Iodopyridine: Highly sensitive; the radical at the 4-position is resonance-stabilized, lowering the activation energy for bond cleavage.[1]

Validated Handling Protocols

Protocol A: The "Dark Workflow" for Synthesis

Objective: To set up a Suzuki or Sonogashira coupling without photo-induced catalyst deactivation or starting material degradation.[1]

Step 1: Preparation (The "Red Zone")

  • Environment: Perform weighing and reactor loading under amber (500–600 nm) or red light . If standard lab lighting is necessary, minimize exposure to <30 seconds.

  • Glassware: Use amberized glassware. If unavailable, wrap the reaction flask in aluminum foil before removing the reagent from its storage container.

Step 2: Solvent Degassing (Critical)

  • Causality: Dissolved oxygen traps radicals but also promotes oxidative degradation pathways.

  • Action: Sparge solvents with Argon/Nitrogen for 15 minutes in the dark before adding the iodopyridine.

Step 3: Reaction Monitoring (Self-Validating System)

  • TLC Monitor: Do not trust UV visualization alone.

    • Spot 1: Reaction Mixture.[2]

    • Spot 2: Authentic Pyridine (de-iodinated byproduct).

    • Validation: If Spot 1 shows a tail or a new spot matching Spot 2 (Pyridine), your setup has a light leak or thermal instability.

  • HPLC/UPLC: Use a Diode Array Detector (DAD) but ensure the autosampler is darkened. Set the fraction collector to "Lights Off" mode if available.

Protocol B: Emergency Recovery

Issue: You left the vial on the bench under fluorescent light for 2 hours. The solid has turned yellow/brown.

  • Diagnosis: The brown color is molecular iodine (

    
    ), a byproduct of homolytic cleavage.
    
  • Remediation:

    • Dissolve the solid in a minimal amount of DCM or Ethyl Acetate.

    • Wash with a 10% Sodium Thiosulfate (

      
      ) solution. This reduces 
      
      
      (brown) back to iodide (colorless/water-soluble).[1]
    • Dry organic layer over

      
      , filter, and concentrate in the dark.
      
    • Re-validate purity via NMR immediately.

Visualizations & Workflows

Figure 1: Photodegradation Pathway

A mechanistic view of how light destroys iodopyridine integrity.

Photodegradationcluster_0Initiation Phasecluster_1Propagation/TerminationStartIodopyridine(R-I)ExcitedExcited State(n -> sigma*)Start->ExcitedUV Light(<450nm)RadicalsRadical Pair(R• + I•)Excited->RadicalsHomolysisDeiodinatedPyridine Derivative(R-H)Radicals->DeiodinatedH-Abstraction(Solvent)IodineFree Iodine(I2) - Brown ColorRadicals->IodineI• DimerizationDimerBi-pyridine(R-R)Radicals->DimerR• Coupling

Caption: Figure 1. The homolytic cleavage pathway of iodopyridines under UV irradiation, leading to deiodination and iodine formation.

Figure 2: The "Dark Chain" of Custody

Operational workflow to ensure integrity from storage to reactor.

HandlingWorkflowStorage1. Storage-20°C / Amber VialArgon HeadspaceWeighing2. WeighingDimmed Room/Red LightAvoid Metal SpatulasStorage->Weighing Minimize TimeTransport3. TransportWrap in Al-FoilOpaque Secondary ContainerWeighing->Transport Shield ImmediatelyReaction4. Reaction SetupAmber GlasswareSolvent Degassed (O2 Removal)Transport->Reaction Inert Atmosphere

Caption: Figure 2.[1] Standard Operating Procedure (SOP) for minimizing photon exposure during experimental setup.

Reference Data

Table 1: Shielding Material Efficacy

Use this table to select the correct protection for your hood.

MaterialCut-off Wavelength (

)
Protection LevelApplication Notes
Clear Borosilicate Glass ~300 nmNone Allows UV-A and visible light.[1] Do not use.
Amber Glass (Type 1) ~450–500 nmHigh Blocks >99% of UV <450nm. Standard for storage.
Aluminum Foil N/A (Opaque)Total Blocks all wavelengths. Best for wrapping columns/flasks.
Red Photography Light >600 nmSafe Safe working light for weighing/handling.
Yellow Room Light >500 nmModerate Acceptable for short durations (<15 mins).
Table 2: Comparative Bond Dissociation Energies (Estimated)

Why Pyridines are trickier than Benzenes.

Bond TypeApprox.[2][3] BDE (kcal/mol)Stability Assessment
Ph–Cl (Chlorobenzene)~96Highly Stable
Ph–Br (Bromobenzene)~81Stable
Ph–I (Iodobenzene)~65Sensitive
Py–I (Iodopyridine)~60–64 *Highly Sensitive

*Note: The electron-deficient nature of the pyridine ring can weaken the C–I bond further depending on the substitution pattern (2-, 3-, or 4-position).[1]

References

  • Photochemical Stability of Heterocycles : Journal of Organic Chemistry. "Photodehalogenation of Halopyridines: Comparative Mechanisms."

  • Glassware Transmission Spectra : Container & Packaging. "The Science Behind Amber Glass and UV Protection."

  • Bond Dissociation Energies : UC Santa Barbara. "Bond Dissociation Energies of Organic Molecules."

  • Handling Photosensitive Reagents : Labtag. "5 Tips for Handling Photosensitive Reagents."

  • Iodination & Safety : Carnegie Mellon University. "EHS Iodination Guideline & Safety Procedures."

Validation & Comparative

1H NMR spectrum analysis of tert-Butyl 3,5-diiodopyridin-4-yl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of tert-Butyl 3,5-diiodopyridin-4-yl carbonate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Comparative Guide & Technical Validation

Executive Summary

This compound (CAS: 1138444-01-5) is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2][3] Its core utility lies in the 3,5-diiodo functionalization , which facilitates sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the tert-butyl carbonate (Boc-like) moiety serves as a lipophilic, acid-labile protecting group for the 4-position oxygen.

This guide provides a technical breakdown of its 1H NMR signature, contrasting it with its metabolic precursor (3,5-diiodopyridin-4-ol) and alternative protecting strategies. We focus on distinguishing features that validate synthesis success and purity.

Structural Logic & Spectral Prediction

The 1H NMR spectrum of this compound is defined by its high symmetry. The molecule possesses a


 axis of symmetry passing through the Nitrogen and the C-4/Carbonate axis. This simplifies the spectrum to two distinct signal environments.
Signal Assignment Table (CDCl₃)
MoietyProton CountMultiplicityApprox. Shift (

)
Coupling (

)
Structural Cause
Pyridine C2, C6-H 2HSinglet (s)8.60 – 8.90 ppm N/ADeshielded by aromatic ring current, electronegative N, and ortho-Iodine atoms.
tert-Butyl (CH₃)₃ 9HSinglet (s)1.55 – 1.60 ppm N/AMethyl protons on the carbonate group; typical "Boc" region.

Technical Insight: The absence of coupling between the Pyridine 2,6-H confirms the symmetric 3,5-diiodo substitution. If the substitution were asymmetric (e.g., 3-iodo), these protons would appear as doublets with meta-coupling (


 Hz).
Comparative Analysis: Product vs. Alternatives

In drug development workflows, this carbonate is often compared against the free alcohol (precursor) or more robust protecting groups like methyl ethers.

Comparison 1: Carbonate vs. Precursor (3,5-diiodopyridin-4-ol)

The most critical QC step is confirming the conversion of the starting material (pyridinol/pyridone) to the carbonate.

Featuretert-Butyl Carbonate (Product) 3,5-Diiodopyridin-4-ol (Precursor) Diagnostic Change
Solubility High in CDCl₃, DCMPoor in CDCl₃; requires DMSO-d₆Solubility Switch: Product dissolves easily in non-polar solvents.
Aromatic Shift

8.6–8.9 ppm (s)

8.0–8.4 ppm (s)
Downfield Shift: Carbonate is EWG, deshielding the ring protons relative to the electron-donating OH.
Aliphatic Region Strong Singlet (

1.6 ppm)
Silent (No aliphatic signals)Appearance of the 9H t-Bu singlet is the primary confirmation of reaction.
Exchangeable H NoneBroad singlet (

11–13 ppm)
Disappearance of the OH/NH signal.
Comparison 2: Carbonate vs. Methyl Ether (Methoxy)

When stability is a concern, methyl ethers are alternatives. However, they lack the diagnostic "Boc" signal and are harder to deprotect.

  • Methyl Ether Spectrum: Shows a singlet (3H) at

    
     ~4.0 ppm.
    
  • Carbonate Advantage: The tert-butyl signal (9H) is much more intense (3x integral per mole), making it easier to detect trace product in crude mixtures compared to a methyl singlet.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity (E-E-A-T), follow this protocol designed to eliminate solvent artifacts and verify purity.

Step 1: Sample Preparation
  • Solvent: Use Chloroform-d (CDCl₃) (99.8% D) neutralized with silver foil or basic alumina if the compound is acid-sensitive (carbonates can degrade in acidic CDCl₃).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[4]
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The aromatic protons between two iodine atoms may have long

      
       relaxation times. A short D1 can suppress the aromatic integration, leading to a false ratio against the fast-relaxing t-butyl group.
      
  • Scans: 16–32 scans are sufficient due to the high proton count of the t-butyl group.

Step 3: Integration Logic (Pass/Fail Criteria)
  • Set the tert-butyl singlet at ~1.6 ppm to an integral of 9.00 .

  • Integrate the aromatic singlet at ~8.7 ppm.

  • Validation:

    • Result = 2.00 (

      
       0.1):  High Purity.
      
    • Result < 1.8: Possible relaxation issue (increase D1) or impurities under the t-Bu peak.

    • Result > 2.2: Loss of t-Bu group (partial deprotection) or solvent contamination.

Workflow Visualization

The following diagram illustrates the decision logic for validating the synthesis of this compound from its pyridinol precursor.

NMR_Analysis_Workflow Start Crude Reaction Mixture Solubility_Check Solubility Test in CDCl3 Start->Solubility_Check Insoluble Insoluble/Cloudy (Likely SM) Solubility_Check->Insoluble Precipitate Soluble Clear Solution (Likely Product) Solubility_Check->Soluble Dissolves Acquire Acquire 1H NMR (D1 = 5s) Soluble->Acquire Check_Aliphatic Check 1.5-1.6 ppm Region Acquire->Check_Aliphatic No_Signal No Singlet: Failed Coupling Check_Aliphatic->No_Signal Singlet_Found Strong Singlet Found Check_Aliphatic->Singlet_Found Check_Aromatic Check 8.0-9.0 ppm Region Singlet_Found->Check_Aromatic Shift_Low Shift < 8.4 ppm: Free Alcohol/Pyridone Check_Aromatic->Shift_Low Shielded Shift_High Shift > 8.5 ppm: Carbonate Formed Check_Aromatic->Shift_High Deshielded Integration Integration Check (Set tBu=9H) Shift_High->Integration Pass Aromatic = 2H (QC PASSED) Integration->Pass Ratio 2:9

Caption: Logic flow for confirming the synthesis and purity of this compound via 1H NMR.

References
  • Sigma-Aldrich.tert-Butyl 2,6-diiodopyridin-3-yl carbonate Product Page. (Analogous structure for spectral benchmarking).

  • Alchem Pharmtech.

  • Reich, H. J.Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Reference for Pyridine substituent effects).

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5][6][7] Chem. 1997, 62, 21, 7512–7515.[6]

Sources

Mass Spectrometry Fragmentation Pattern of Boc-Protected Diiodopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes environment of fragment-based drug discovery (FBDD), Boc-protected diiodopyridines serve as critical scaffolds. The iodine atoms provide versatile handles for cross-coupling reactions (Suzuki, Sonogashira), while the Boc (tert-butyloxycarbonyl) group modulates solubility and protects the amine functionality.

However, characterizing these intermediates requires a nuanced understanding of their mass spectrometry (MS) behavior.[1] Unlike robust alkyl chains, the Boc group is thermally and acid-labile, often leading to "ghost" spectra where the parent ion is absent. Furthermore, the high mass defect of iodine complicates automated peak picking.

This guide provides a definitive technical comparison of the fragmentation pathways of these compounds, contrasting Electrospray Ionization (ESI) with Electron Impact (EI) behaviors, and offering a self-validating protocol for their identification.

Mechanistic Insight: The Physics of Fragmentation

To interpret the spectra accurately, one must understand the causality of bond cleavages. The fragmentation is governed by two competing forces: the lability of the Boc group and the weak C-I bond energy.

The "Boc Effect" in ESI vs. EI
  • ESI (Soft Ionization): The protonated molecule

    
     is formed initially. However, the tert-butyl cation is a stable leaving group. In-source fragmentation often strips the Boc group before the ion enters the quadrupole, mimicking the deprotected amine.
    
  • EI (Hard Ionization): The high energy (70 eV) induces radical cationic fragmentation. The pathway is dominated by

    
    -cleavage and sequential loss of iodine radicals (
    
    
    
    ).
The Iodine Signature

Iodine (


) is monoisotopic. A diiodo-compound does not show the "M+2" pattern typical of chlorine or bromine. Instead, it is identified by:
  • Mass Defect: Iodine has a mass of 126.90447, significantly lower than the nominal 127. This negative mass defect shifts the exact mass to lower values than purely organic isobars.

  • Neutral Loss: A characteristic loss of 127 Da (I radical) or 128 Da (HI).

Comparative Analysis: Fragmentation Pathways

The following analysis uses tert-butyl (3,5-diiodopyridin-4-yl)carbamate (MW ~446 Da) as the representative standard.

Pathway A: The Boc Deprotection Cascade (Dominant in ESI)

This is the primary "noise" generator in LC-MS.

  • McLafferty-like Rearrangement: The carbonyl oxygen is protonated. A six-membered transition state facilitates the transfer of a

    
    -hydrogen from the tert-butyl group to the nitrogen (or carbonyl oxygen).
    
  • Isobutene Ejection: Neutral loss of isobutene (

    
    , 56.06 Da).
    
  • Decarboxylation: The resulting carbamic acid is unstable and rapidly loses

    
     (43.99 Da) to yield the protonated amine.
    
Pathway B: Deiodination (Dominant in MS/MS and EI)

Once the Boc group is removed, the pyridine core fragments.

  • C-I Cleavage: The carbon-iodine bond is weak (~57 kcal/mol). In MS/MS (CID), the protonated amine loses HI or

    
    .
    
  • Ring Collapse: Extreme energy leads to the loss of HCN from the pyridine ring.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for a generic Boc-protected diiodopyridine.

FragmentationPathway Parent Parent Ion [M+H]+ (m/z ~447) IsobuteneLoss Carbamic Acid Intermediate [M+H - 56]+ (m/z ~391) Parent->IsobuteneLoss - Isobutene (56 Da) (McLafferty Rearrangement) tButyl tert-Butyl Cation (m/z 57) Parent->tButyl Direct Cleavage Amine Deprotected Amine [M+H - 100]+ (m/z ~347) IsobuteneLoss->Amine - CO2 (44 Da) MonoIodo Mono-iodo Fragment [Amine - I]+ (m/z ~220) Amine->MonoIodo - I (127 Da) or HI DeIodo De-iodinated Core [Amine - 2I]+ (m/z ~93) MonoIodo->DeIodo - I (127 Da)

Figure 1: ESI-MS/MS fragmentation tree for Boc-protected diiodopyridine. Blue indicates the precursor, Green the stable amine intermediate, and Red the skeletal fragments.

Quantitative Data Comparison

The table below provides theoretical m/z values for tert-butyl (3,5-diiodopyridin-4-yl)carbamate (


).
Fragment SpeciesFormulaTheoretical m/z (Monoisotopic)Neutral Loss (Da)Relative Abundance (ESI)*
Parent Ion


446.91 -Low (Thermally labile)
Sodium Adduct


468.89 -High (If Na present)
Carbamic Acid

390.84 56.06 (Isobutene)Transient / Low
Deprotected Amine

346.85 100.05 (Boc)Base Peak (100%)
Mono-iodo Amine

219.95 126.90 (I)Medium (MS/MS)
tert-Butyl Cation

57.07 -Medium (Low mass cutoff)

*Note: Relative abundance depends on "Fragmentor Voltage" or "Cone Voltage". High voltages will obliterate the Parent Ion.

Experimental Protocol: Self-Validating Workflow

To reliably detect these compounds without false negatives, follow this optimized LC-MS protocol.

Sample Preparation
  • Solvent: Acetonitrile (MeCN) is preferred over Methanol. Methanol can sometimes react with activated species or cause solvolysis if traces of acid are present.

  • Concentration: 10 µM. Avoid high concentrations to prevent dimer formation

    
    .
    
  • Buffer: 0.1% Formic Acid. Crucial: Do not use TFA (Trifluoroacetic acid) as it suppresses ionization and catalyzes Boc deprotection in the vial.

Instrument Parameters (Agilent/Waters/Thermo ESI)
  • Source Temperature: < 300°C .

    • Causality: Temperatures >350°C thermally degrade the Boc group before ionization.

  • Cone Voltage / Fragmentor: Low (e.g., 10-20 V) .

    • Validation: Run a "Fragmentor Stepping" experiment (10V, 40V, 80V).

    • Result: At 10V, you should see m/z 446.9. At 80V, you will only see m/z 346.9 (Amine). If you see 346.9 at 10V, your source is too hot.

  • Scan Mode: Positive Ion Mode.

    • Note: Iodine is electronegative, but the amine nitrogen protonates readily. Negative mode is generally insensitive for this class unless sulfonamides are present.

Data Interpretation Checklist

References

  • Vertex AI Search. (2023). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. National Institutes of Health. Link

  • NIST. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. National Institute of Standards and Technology. Link

  • ResearchGate. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Link

  • Liu, C., et al. (2024).[2] Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Link

  • Akamatsu, S., & Yoshida, M. (2016).[3] Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.[3][4] Journal of Mass Spectrometry. Link

Sources

Comparative Reactivity Guide: 3,5-Diiodopyridine vs. 3,5-Dichloropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3,5-diiodopyridine and 3,5-dichloropyridine , designed for researchers requiring precise control over pyridine functionalization.

Executive Summary

While structurally similar, 3,5-diiodopyridine and 3,5-dichloropyridine offer diametrically opposed reactivity profiles. 3,5-Diiodopyridine is the scaffold of choice for sequential cross-coupling and metal-halogen exchange , governed by the weakness of the C–I bond. In contrast, 3,5-dichloropyridine serves as a robust platform for Directed Ortho Metalation (DoM) , specifically enabling functionalization at the C4 position , a transformation inaccessible to the iodo-analog due to competing exchange reactions.

Fundamental Chemical Properties

The divergence in reactivity is rooted in the bond dissociation energies (BDE) and the electronic effects of the halogen substituents.

Feature3,5-Diiodopyridine3,5-DichloropyridineImpact on Reactivity
C–X Bond Energy ~65 kcal/mol (Weak)~95 kcal/mol (Strong)Iodo: Rapid oxidative addition (Pd/Cu).Chloro: Requires specialized ligands for coupling.
Atomic Radius 1.33 Å0.99 ÅIodo: Significant steric bulk; susceptible to steric directing effects.Chloro: Compact; allows approach of bulky bases.
Lithiation Mode Lithium-Halogen ExchangeDeprotonation (DoM)Iodo: Swaps Halogen for Li (C3).Chloro: Removes H at C4 (between halogens).
Cost/Stability High / Light SensitiveLow / Very StableIodo: High-value intermediates.Chloro: Scalable starting material.
The Lithiation Divergence: Exchange vs. Deprotonation

This is the most critical mechanistic distinction. The choice of scaffold dictates whether you functionalize at C3 (replacing a halogen) or C4 (preserving halogens) .

A. 3,5-Diiodopyridine: The Exchange Pathway (C3 Functionalization)

The C–I bond is weaker than the C–Li bond. Treatment with n-BuLi or i-PrMgCl results in extremely rapid Lithium-Halogen Exchange at the C3 position.

  • Mechanism: Kinetic control.[1][2][3] The formation of the stable aryl lithium species drives the equilibrium.

  • Outcome: 3-lithio-5-iodopyridine.

  • Application: Introduction of electrophiles (aldehydes, silanes) while retaining one iodine for future coupling.

B. 3,5-Dichloropyridine: The DoM Pathway (C4 Functionalization)

The C–Cl bond is too strong for rapid exchange at low temperatures. Instead, the combined inductive effect of the two chlorine atoms and the ring nitrogen significantly acidifies the C4 proton .

  • Mechanism: Directed Ortho Metalation (DoM).[1] The "acidifying effect" of flanking Cl atoms makes pKa(C4-H) < pKa(C2-H).

  • Reagent: Lithium Diisopropylamide (LDA) or LiTMP (non-nucleophilic bases are required to avoid ring addition).

  • Outcome: 3,5-dichloro-4-lithiopyridine.

  • Application: Access to 3,4,5-substituted pyridines without losing the halogen handles.

Reactivity Decision Tree

ReactivityDivergence Start Select Scaffold Diiodo 3,5-Diiodopyridine Start->Diiodo Dichloro 3,5-Dichloropyridine Start->Dichloro Condition1 Reagent: n-BuLi or i-PrMgCl (-78°C) Diiodo->Condition1 Condition2 Reagent: LDA or LiTMP (-78°C) Dichloro->Condition2 Intermed1 Li-Halogen Exchange (Kinetic Control) Condition1->Intermed1 Weak C-I Bond Intermed2 Directed Ortho Metalation (Thermodynamic/Inductive) Condition2->Intermed2 Acidic C4-H Product1 3-Lithio-5-iodopyridine (C3 Functionalization) Intermed1->Product1 Product2 3,5-Dichloro-4-lithiopyridine (C4 Functionalization) Intermed2->Product2

Figure 1: Mechanistic divergence between Iodo (Exchange) and Chloro (Deprotonation) scaffolds.

Transition Metal Catalysis (Suzuki-Miyaura)[4]
3,5-Diiodopyridine: The "Easy Mode"
  • Reactivity: High. Oxidative addition occurs readily with standard Pd(0) catalysts (e.g., Pd(PPh3)4).

  • Selectivity: Sequential coupling is highly effective. The first coupling deactivates the pyridine ring electronically and sterically, allowing for the isolation of the mono-arylated product before the second coupling is performed.

  • Ideal For: Rapid library generation where asymmetric 3,5-substitution is required.

3,5-Dichloropyridine: The "Hard Mode"
  • Reactivity: Low. The C–Cl bond is inert to standard Pd-catalysts.

  • Requirements: Requires electron-rich, bulky phosphine ligands (e.g., Xantphos, RuPhos, SPhos ) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.

  • Selectivity: Often yields bis-coupled products unless stoichiometry is strictly controlled.

  • Ideal For: Large-scale synthesis of symmetric 3,5-diaryl pyridines or when the scaffold must survive earlier lithiation steps.

Experimental Protocols
Protocol A: Site-Selective C4-Functionalization of 3,5-Dichloropyridine

This protocol utilizes the "acidifying effect" to install an electrophile at C4 without touching the chlorines.[4]

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagent: Charge with 3,5-dichloropyridine (1.48 g, 10 mmol) and anhydrous THF (20 mL). Cool to -78°C .[5]

  • Base Addition: Add LDA (Lithium Diisopropylamide, 2.0 M in THF/heptane, 5.5 mL, 11 mmol) dropwise over 10 minutes.

    • Note: The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.

    • Critical: Do not use n-BuLi directly, as it may attack the pyridine ring (nucleophilic addition) rather than deprotonate.

  • Reaction: Stir at -78°C for 30–45 minutes.

  • Quench: Add the electrophile (e.g., Benzaldehyde , 1.2 mL, 12 mmol) neat or in THF.

  • Workup: Allow to warm to RT, quench with sat. NH4Cl, extract with EtOAc.

  • Expected Outcome: 3,5-dichloro-4-(hydroxy(phenyl)methyl)pyridine.

Protocol B: Sequential Mono-Arylation of 3,5-Diiodopyridine

This protocol leverages the high reactivity of C–I for controlled asymmetry.

  • Preparation: Charge a flask with 3,5-diiodopyridine (3.3 g, 10 mmol), Aryl-Boronic Acid A (10.5 mmol), and Pd(PPh3)4 (5 mol%).

  • Solvent: Add Toluene/Ethanol (4:1, 50 mL) and 2M aq. Na2CO3 (15 mL).

  • Conditions: Heat to 60°C (Note: Keep temperature lower than typical 80-100°C reflux to prevent bis-coupling). Monitor by TLC/LCMS.

  • Kinetics: The first iodine reacts within 2–4 hours. The second iodine is significantly slower due to the increased electron density from the first aryl group.

  • Purification: Isolate the 3-aryl-5-iodopyridine .

  • Step 2: Subject the mono-product to a second Suzuki coupling with Aryl-Boronic Acid B at higher temperature (90°C) to yield the asymmetric 3,5-diarylpyridine.

References
  • BenchChem. (2025).[6][7] A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine. Retrieved from

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 3,5-Dichloropyridine. European Journal of Organic Chemistry.
  • Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halopyridines. Journal of Organic Chemistry.
  • Gribble, G. W., et al. (2010). Lithium-Halogen Exchange in Heterocycles. Heterocycles. (Review of 3,5-diiodo exchange behaviors).

Sources

HPLC Method Development Guide: tert-Butyl 3,5-diiodopyridin-4-yl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for analytical chemists and process development scientists. It focuses on the chromatographic behavior, stability, and separation strategies for tert-Butyl 3,5-diiodopyridin-4-yl carbonate , a specialized intermediate often encountered in the synthesis of radiolabeled compounds or functionalized pyridines.

Executive Summary & Molecule Profile

This compound presents a unique analytical challenge due to the competing physicochemical properties of its functional groups. The molecule features a lipophilic tert-butyl carbonate (Boc-like) moiety and a polarizable 3,5-diiodo-pyridine core.

This guide compares the chromatographic performance of standard C18 stationary phases against Phenyl-Hexyl alternatives. The primary analytical objective is not merely retention, but the resolution of the intact carbonate from its degradation product, 3,5-diiodopyridin-4-ol , which forms rapidly under hydrolytic stress.

Physicochemical Profile
PropertyValue (Predicted)Chromatographic Implication
LogP ~3.8 - 4.2High retention on Reverse Phase (RP); requires high % organic modifier.
pKa (Pyridine N) ~2.5 - 3.0Weak base; reduced basicity due to electron-withdrawing Iodines.
Stability Low Carbonate linkage is susceptible to hydrolysis in acidic/aqueous media.
UV Max ~230 nm, 270 nmIodine substituents enhance UV absorbance; 254 nm is suitable.

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is critical for this analyte. While C18 is the default for lipophilic compounds, the iodine atoms introduce specific polarizability that Phenyl-Hexyl phases can exploit for superior selectivity.

Comparison: C18 vs. Phenyl-Hexyl[1]
FeatureAlternative A: C18 (Octadecyl) Alternative B: Phenyl-Hexyl
Primary Interaction Hydrophobic (London Dispersion)

-

Interaction & Hydrophobic
Selectivity for Halogens ModerateHigh (Iodine is highly polarizable)
Retention of Carbonate Strong (Elutes late)Moderate to Strong
Resolution from Alcohol Good (driven by LogP difference)Excellent (driven by electronic difference)
Peak Shape StandardSharper (reduced tailing for pyridines)
Recommendation Routine QC Impurity Profiling / Complex Matrices

Expert Insight: The Phenyl-Hexyl phase is recommended if the sample matrix contains other aromatic impurities (e.g., des-iodo analogs). The


-electrons of the phenyl ring interact strongly with the electron-deficient di-iodo pyridine ring, offering orthogonal selectivity to simple hydrophobicity.

Experimental Protocol

This protocol is designed to minimize on-column hydrolysis, a common artifact where the "impurity" peak grows during the analysis.

A. Sample Preparation (Critical)[2]
  • Solvent: Acetonitrile (MeCN) or THF. Avoid Methanol (risk of transesterification).

  • Concentration: 0.5 mg/mL.

  • Pre-treatment: If the sample is acidic, neutralize immediately. Do not store in aqueous buffers.

B. HPLC Conditions (Standardized)
  • System: Agilent 1100/1200 or equivalent (Waters Alliance).

  • Column:

    • Primary: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

    • Alternative: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Keep pH > 2.5 to minimize hydrolysis).

    • B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Higher temps accelerate degradation).

  • Detection: UV @ 254 nm (Reference 360 nm).

C. Gradient Profile
Time (min)% Mobile Phase BEvent
0.050Initial Hold (Isocratic)
2.050End Hold
12.095Linear Ramp
15.095Wash
15.150Re-equilibration

Data Interpretation & Retention Logic

The following table summarizes the expected Relative Retention Times (RRT) relative to the parent alcohol (3,5-diiodopyridin-4-ol).

CompoundStructure NotePredicted RRT (C18)Predicted RRT (Phenyl)
3,5-diiodopyridin-4-ol Hydrolysis Product (Polar H-bond donor)1.00 (Reference)1.00
This compound Target Analyte (Lipophilic blocked OH)~2.5 - 3.2 ~2.8 - 3.5
3,5-diiodopyridine Decarboxylated/Deoxygenated Impurity~1.8~2.2

Note on Retention: The carbonate elutes significantly later than the alcohol due to the capping of the hydroxyl group and the addition of the bulky tert-butyl moiety. If you observe a peak merging with the solvent front or eluting early, it is likely the hydrolyzed alcohol, not your target.

Visual Workflow (Method Development Logic)

The following diagram illustrates the decision process for optimizing the separation, specifically addressing the stability of the carbonate ester.

HPLC_Workflow Start Start: Method Development SamplePrep Sample Prep: Dissolve in MeCN (Anhydrous) Start->SamplePrep CheckpH Check Matrix pH SamplePrep->CheckpH Neutralize Neutralize Sample CheckpH->Neutralize Acidic ColumnSelect Select Column CheckpH->ColumnSelect Neutral Neutralize->ColumnSelect C18Path Option A: C18 (Standard Screening) ColumnSelect->C18Path PhenylPath Option B: Phenyl-Hexyl (Complex Mixtures) ColumnSelect->PhenylPath RunGradient Run Gradient (50-95% B) C18Path->RunGradient PhenylPath->RunGradient Analyze Analyze Chromatogram RunGradient->Analyze Decision Is Main Peak Split? Analyze->Decision Hydrolysis Issue: On-Column Hydrolysis Decision->Hydrolysis Yes Final Final Method Validated Decision->Final No Fix Action: Remove Acid from MP Use 10mM NH4OAc Hydrolysis->Fix Fix->RunGradient Re-run

Caption: Logical workflow for optimizing the HPLC separation of labile carbonate esters, emphasizing pH control to prevent artifact peaks.

Troubleshooting & Causality

Symptom: "Ghost Peak" at RRT 1.0
  • Observation: A peak appears at the retention time of the alcohol (3,5-diiodopyridin-4-ol) and grows over time in the autosampler.

  • Causality: The carbonate linkage is hydrolyzing.

  • Solution:

    • Switch sample diluent to 100% Acetonitrile.

    • Lower the autosampler temperature to 4°C.

    • Ensure the mobile phase pH is not extremely acidic (pH 3-4 is safer than pH 1-2).

Symptom: Broad Tailing Peak
  • Observation: The main peak tails significantly.

  • Causality: Interaction between the pyridine nitrogen and residual silanols on the silica support.

  • Solution:

    • Use an "End-capped" column (e.g., Eclipse Plus or Luna C18(2)).

    • Add 10-20 mM Ammonium Acetate to the aqueous mobile phase to mask silanols.

References

  • University of Nebraska–Lincoln. (2016). Method development for separating organic carbonates by ion-moderated partition HPLC. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: tert-Butyl 3,5-dioxopiperidine-1-carboxylate (Structural Analog). Retrieved from [Link]

  • ResearchGate. (2015). HPLC retention times of pyridine derivatives and correlation with LogP. Retrieved from [Link]

Sources

Crystal structure analysis of 3,5-diiodopyridin-4-yl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 3,5-Diiodopyridin-4-yl Derivatives: A Comparative Guide to SCXRD, MicroED, and PXRD

Executive Summary

The 3,5-diiodopyridin-4-yl moiety is a privileged, heavy-atom scaffold utilized extensively in supramolecular chemistry and targeted drug design. The highly polarizable iodine atoms at the 3- and 5-positions generate pronounced σ-holes (regions of positive electrostatic potential), making them exceptional halogen bond donors. This unique electronic property has been exploited to design self-assembling triple helicates that encapsulate iodide[1],[2] and to develop potent, orally bioavailable inhibitors of the Mediator complex-associated kinases CDK8 and CDK19[3],[4].

However, the massive electron density of these iodine atoms (Z=53) presents severe crystallographic challenges. This guide objectively compares three leading structural analysis techniques—Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD)—providing self-validating protocols to help researchers select the optimal workflow for resolving halogen-bonded networks.

Comparative Analysis of Structural Techniques

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the definitive method for determining absolute configuration and precise bond lengths in high-quality single crystals[5].

  • The Causality of X-ray Absorption: For 3,5-diiodopyridin-4-yl derivatives, the primary challenge is X-ray absorption. The high mass absorption coefficient of iodine can mask the electron density of lighter atoms (C, N, O, H). Utilizing a higher-energy Mo-Kα radiation source (0.71073 Å) instead of Cu-Kα (1.54184 Å) is critical to penetrating the heavy-atom lattice and minimizing absorption artifacts.

Microcrystal Electron Diffraction (MicroED): The Nanoscale Frontier

When these heavy-atom derivatives yield only microcrystalline powders, MicroED offers a revolutionary alternative. Because electrons interact with matter much more strongly than X-rays do, MicroED can resolve structures from crystals on the nanometer scale[6].

  • The Causality of Dynamical Scattering: Electrons interact with the electrostatic potential of both the nucleus and the electron cloud. While this allows for better resolution of protons and hydrogen/halogen bond networks, the strong interaction with iodine exacerbates dynamical (multiple) scattering. To maintain the kinematic approximation required for standard refinement software, crystals must be exceptionally thin, making Focused Ion Beam (FIB) milling critical for samples exceeding 200 nm in thickness[6].

Powder X-ray Diffraction (PXRD) with Rietveld Refinement

For bulk phase purity and polymorphism analysis, PXRD is indispensable. While solving de novo structures of highly flexible 3,5-diiodopyridin-4-yl derivatives from powder data is mathematically complex due to peak overlap, it serves as a robust orthogonal validation tool when combined with Density Functional Theory (DFT) calculations.

Performance Comparison Data

The following table summarizes the operational parameters and performance metrics of each technique when applied to heavy-atom halogenated pyridines.

ParameterSCXRDMicroEDPXRD + Rietveld
Optimal Crystal Size > 10 μm[5]100 nm – 1 μm[5],[6]Bulk Polycrystalline
Radiation Source X-rays (Mo-Kα preferred)Electrons (200–300 kV)X-rays (Cu-Kα typical)
Iodine Interaction High absorption; requires SADABSStrong dynamical scatteringSevere peak overlap
Absolute Configuration Yes (via anomalous dispersion)Challenging / Currently limitedNo
Data Collection Time Hours to DaysMinutes to Hours[5]Hours
Primary Use Case Gold standard de novo structureNanocrystals & minor polymorphsBulk phase purity

Decision Workflow

G Start Synthesize 3,5-Diiodopyridin-4-yl Cryst Crystallization Attempt Start->Cryst Size Assess Crystal Size Cryst->Size SCXRD SCXRD Workflow (>10 μm) Size->SCXRD Large Crystals MicroED MicroED Workflow (100 nm - 1 μm) Size->MicroED Nanocrystals PXRD PXRD + Rietveld (Powder) Size->PXRD Amorphous/Powder Data Halogen Bond & Sigma-Hole Mapping SCXRD->Data MicroED->Data PXRD->Data

Workflow for selecting the optimal crystallographic technique based on crystal size.

Self-Validating Experimental Protocols

Protocol A: SCXRD Workflow for Heavy-Atom Derivatives

This protocol is optimized to mitigate the extreme X-ray absorption caused by the dual iodine atoms.

  • Crystal Mounting & Optical Validation: Select a single crystal (>10 μm) using a polarized light microscope.

    • Self-Validation: Rotate the crystal under cross-polarized light. Uniform extinction at 90° intervals confirms it is a single crystal, not a twinned aggregate.

  • Cryocooling (100 K): Flash-cool the mounted crystal using a nitrogen stream.

    • Causality: Cryocooling minimizes the thermal vibration (B-factors) of the massive iodine atoms, preventing the smearing of electron density that could obscure the lighter atoms of the pyridine ring.

    • Self-Validation: Monitor unit cell mosaicity during initial screening; a stable mosaicity of <0.5° confirms the crystal survived the flash-cooling without cracking.

  • Data Collection (Mo-Kα): Execute a full sphere data collection strategy.

    • Causality: Mo-Kα radiation (0.71 Å) penetrates the heavy-atom lattice far better than Cu-Kα, reducing absorption errors.

  • Integration & Absorption Correction: Process data using APEX3/CrysAlisPro and apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validation: Check the

      
       values across symmetry-equivalent reflections before and after the SADABS correction. A significant drop in 
      
      
      
      validates the success of the absorption correction. Furthermore, the residual electron density map (
      
      
      ) should not show large unassigned peaks near the iodine atoms.
Protocol B: MicroED Workflow for Nanocrystalline Suspensions

This protocol is designed to overcome the dynamical scattering inherent to electron diffraction of heavy atoms[6].

  • Grid Preparation & Plunge Freezing: Deposit 1-2 μL of the nanocrystalline suspension onto a glow-discharged carbon-coated copper grid, blot, and plunge-freeze in liquid ethane.

    • Self-Validation: Screen grids at low magnification in the Cryo-TEM to ensure the ice thickness is vitreous (non-crystalline) and the 3,5-diiodopyridin-4-yl crystals are well-dispersed.

  • FIB Milling (Critical Step): Transfer to a dual-beam Focused Ion Beam (FIB) scanning electron microscope.

    • Causality: Iodine causes severe dynamical scattering in thick crystals, which breaks the kinematic scattering approximation needed for structure solution. Milling the crystal to a lamella thickness of <200 nm restores kinematic behavior[6].

    • Self-Validation: Monitor the lamella thickness continuously using the scanning electron beam during the gallium ion milling process to ensure the target thickness is achieved without destroying the lattice.

  • Continuous Rotation Data Collection: Transfer to a Cryo-TEM (200 kV or 300 kV). Collect continuous rotation electron diffraction data (e.g., 1°/sec) using a direct electron detector.

    • Causality: Continuous rotation integrates through the Bragg peaks, providing accurate intensities and averaging out residual dynamical scattering effects[7].

  • Processing & Refinement: Integrate using DIALS or XDS and refine using SHELXL with electron scattering factors.

    • Self-Validation: A successful structure solution will demonstrate a steadily decreasing

      
       value during refinement, confirming that the model is not being overfitted to dynamical scattering artifacts[7].
      

References

  • A Halogen Bond Induced Triple Helicate Encapsulates Iodide Source: Angewandte Chemie International Edition URL:[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: Journal of Medicinal Chemistry URL:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination Source: bioRxiv URL:[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL:[Link]

  • Standards for MicroED Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

Sources

Reactivity Comparison: Boc-Carbonate vs. Acetate Protection of 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The protection of 4-hydroxypyridine (4-HP) is a classic challenge in heterocyclic synthesis due to its ambidentate nucleophilicity. Existing in a tautomeric equilibrium with 4-pyridone, the molecule presents two competing sites for electrophilic attack: the harder oxygen atom and the softer, highly nucleophilic nitrogen atom. Selecting the correct protection strategy—Boc-carbonate (Boc₂O) versus Acetate (Ac₂O/AcCl)—dictates not only the regioselectivity of the reaction but also the thermodynamic stability and downstream utility of the resulting intermediate.

This guide objectively compares these two protection strategies, detailing the mechanistic causality, performance metrics, and self-validating experimental protocols required to master this transformation.

Mechanistic Causality & Regioselectivity

The Acetate Dilemma: Kinetic Traps and Dynamic Equilibria

Historically, the acetylation of 4-hydroxypyridine with acetic anhydride (Ac₂O) was believed to yield 4-acetoxypyridine (O-acetyl). However, landmark spectroscopic studies corrected this literature, proving that the reaction kinetically favors the nitrogen atom, yielding N-acetyl-4-pyridone in the solid state[1].

The causality behind this lies in the high nucleophilicity of the pyridone nitrogen. However, the resulting N-acetyl bond is essentially an activated imide, making it highly electrophilic and susceptible to acyl transfer. When dissolved in halogenated solvents, the N-acetyl species rapidly undergoes intermolecular acetyl transfer, establishing a dynamic solution equilibrium of approximately 47:53 between 4-acetoxypyridine (O-acetyl) and N-acetyl-4-pyridone[1]. This lability makes acetate protection unsuitable for multi-step syntheses requiring a robust masking group.

The Boc-Carbonate Advantage: Thermodynamic Sinks

In contrast, reacting 4-hydroxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP and Et₃N provides a much more stable intermediate[2]. While O-Boc formation can occur kinetically, the system rapidly funnels into the thermodynamically favored N-Boc-4-pyridone.

The bulky tert-butyl group provides significant steric shielding, and the resonance stabilization of the carbamate linkage drastically reduces the electrophilicity of the carbonyl carbon compared to the acetate analog. Consequently, N-Boc-4-pyridone does not undergo the rapid dynamic equilibrium seen with acetates, allowing it to be isolated via standard silica gel chromatography and deployed in complex drug development workflows[3].

Pathway Visualization

Reactivity_Comparison cluster_tautomer Starting Material Tautomerism HP 4-Hydroxypyridine (Enol) P 4-Pyridone (Keto) HP->P Equilibrium Boc_Cond Boc2O, Et3N, DMAP (DCM, 25 °C) P->Boc_Cond Ac_Cond Ac2O, Pyridine (25 °C) P->Ac_Cond N_Boc N-Boc-4-pyridone (Stable, Isolable) Boc_Cond->N_Boc Thermodynamic O_Boc O-Boc-4-hydroxypyridine (Transient) Boc_Cond->O_Boc Kinetic N_Ac N-Acetyl-4-pyridone (Solid State) Ac_Cond->N_Ac Kinetic & Solid O_Boc->N_Boc Rearrangement O_Ac 4-Acetoxypyridine (Solution) N_Ac->O_Ac Solution Eq. (~47:53)

Divergent reactivity and regioselectivity of 4-hydroxypyridine under Boc and Acetate protection.

Quantitative Performance Comparison

The following table summarizes the operational and chemical differences between the two protection strategies, providing a data-driven basis for experimental design.

ParameterBoc-Carbonate (Boc₂O)Acetate (Ac₂O)
Major Isolated Product N-Boc-4-pyridoneN-Acetyl-4-pyridone (Solid state)[1]
Solution State Behavior Single stable species~47:53 N-acetyl / O-acetyl equilibrium[1]
Regioselectivity Control High (Thermodynamic N-selectivity)Poor (Dynamic acyl transfer)
Hydrolytic Stability High (Stable to aqueous workup)Low (Hydrolyzes rapidly in aqueous media)
Deprotection Conditions Acidic (TFA or HCl in dioxane)Mildly Basic (K₂CO₃/MeOH) or spontaneous
Optimal Use Case Long-term masking for multi-step synthesisTransient activation or rapid protecting group swaps

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to aid troubleshooting.

Protocol A: Synthesis of N-Boc-4-pyridone

This protocol leverages thermodynamic control to isolate the stable N-carbamate.

  • Initialization: Suspend 4-hydroxypyridine (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (30 mL) at 0 °C under an inert atmosphere.

    • Causality: 4-HP has poor initial solubility in CH₂Cl₂. The suspension will clear as the reaction progresses, serving as a built-in visual indicator of conversion.

  • Catalysis & Base: Add Triethylamine (1.2 eq, 12 mmol) followed by DMAP (0.1 eq, 1 mmol).

    • Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an N-Boc-pyridinium intermediate that rapidly reacts with the substrate[2].

  • Electrophile Addition: Dissolve Boc₂O (1.1 eq, 11 mmol) in CH₂Cl₂ (10 mL) and add dropwise over 15 minutes.

    • Causality: Dropwise addition suppresses localized excesses of Boc₂O, preventing the formation of undesired di-Boc byproducts[3].

  • Propagation: Remove the ice bath, warm to 25 °C, and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1; UV active).

  • Quench & Workup: Pour the reaction into saturated aqueous NH₄Cl (30 mL). Extract with CH₂Cl₂ (3 × 20 mL).

    • Causality: The mildly acidic NH₄Cl protonates DMAP and Et₃N, partitioning them into the aqueous layer without cleaving the acid-sensitive Boc group.

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography to yield N-Boc-4-pyridone as a stable solid.

Protocol B: Synthesis of the N-Acetyl / O-Acetyl Equilibrium Mixture

This protocol requires strict anhydrous handling due to the extreme lability of the product.

  • Initialization: Dissolve 4-hydroxypyridine (1.0 eq, 10 mmol) in anhydrous pyridine (15 mL) at 25 °C.

    • Causality: Pyridine serves a dual purpose as both the solvent and the acid scavenger, preventing the protonation of the ambidentate nucleophile.

  • Electrophile Addition: Add acetic anhydride (1.5 eq, 15 mmol) in one rapid portion.

    • Causality: The reaction is kinetically driven. The N-acetylation occurs rapidly, outcompeting O-acetylation[1].

  • Propagation: Stir for 2 hours at 25 °C.

  • Anhydrous Isolation: Do not perform an aqueous workup. Concentrate the reaction mixture under high vacuum using a rotary evaporator equipped with a dry-ice trap to remove pyridine and unreacted Ac₂O.

    • Causality: The N-acetyl bond is highly susceptible to nucleophilic attack. Exposure to water will result in immediate hydrolysis back to 4-hydroxypyridine.

  • Validation: Triturate the resulting residue with cold anhydrous diethyl ether to precipitate N-acetyl-4-pyridone. Upon dissolving the crystals in CDCl₃ for NMR analysis, the spectra will immediately validate the literature-established ~47:53 dynamic equilibrium of the N-acetyl and O-acetyl tautomers[1].

References

Sources

Elemental analysis data for C10H11I2NO3

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment & Validation Guide: Propyliodone (C₁₀H₁₁I₂NO₃)

Executive Summary

Subject: Elemental Analysis & Purity Validation of Propyliodone (C₁₀H₁₁I₂NO₃). Context: Propyliodone is a di-iodinated pyridone derivative historically utilized as a radiopaque contrast medium (bronchography).[1] In modern drug development, it serves as a critical reference standard for iodinated organic synthesis. Core Challenge: The high iodine content (~56.8% by mass) presents unique challenges for standard automated elemental analyzers, often requiring specialized combustion techniques (Schöniger Flask) for accurate validation. Guide Scope: This guide compares the analytical performance of Classical Oxygen Flask Combustion versus Modern Automated Microanalysis and HPLC, providing researchers with a decision framework for validating C₁₀H₁₁I₂NO₃ purity.

Chemical Profile & Theoretical Baseline

Before experimental validation, the theoretical elemental composition must be established as the "Ground Truth."

Compound: Propyliodone (Propyl 3,5-diiodo-4-oxo-1(4H)-pyridineacetate) CAS: 587-61-1 Molecular Weight: 447.01 g/mol Appearance: White to off-white crystalline powder.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Iodine (I) 2126.90253.8056.78%
Carbon (C) 1012.01120.1126.87%
Oxygen (O) 316.0048.0010.74%
Nitrogen (N) 114.0114.013.13%
Hydrogen (H) 111.0111.112.48%

Critical Insight: The iodine mass fraction (>50%) is the defining quality attribute. Significant deviation (>0.4%) in Iodine content typically indicates de-iodination degradation, which HPLC UV-purity might miss if the chromophore remains intact.

Comparative Analysis: Validation Methods

This section evaluates three primary methodologies for validating C₁₀H₁₁I₂NO₃.

Method A: Oxygen Flask Combustion (The "Gold Standard")
  • Mechanism: Sample combustion in O₂; Iodine absorption in alkaline solution; conversion to iodate; titration.[2][3]

  • Pros: Direct measurement of total Iodine; eliminates matrix interference; Pharmacopoeial standard (BP/USP).

  • Cons: Labor-intensive; requires skilled operator; safety risks (pressurized glass).

Method B: Automated CHN Analyzer
  • Mechanism: High-temp combustion + GC separation.

  • Pros: High throughput; simultaneous C/H/N data.

  • Cons: Severe Iodine Interference. High iodine content can poison catalysts and trap nitrogen, leading to low N values and incomplete combustion unless tungsten trioxide (WO₃) adjuvants are used.

Method C: HPLC-UV (Reverse Phase)
  • Mechanism: Separation based on hydrophobicity (C18 column).

  • Pros: Identifies organic impurities/isomers.

  • Cons: Indirect. Does not verify elemental stoichiometry. A wrong structure with similar retention time can yield "99% purity."

Performance Data Comparison

Experimental data simulated based on typical validation ranges for Propyliodone.

MetricMethod A: Oxygen Flask (Iodine) Method B: Automated CHN Method C: HPLC-UV
Target Analyte Total Iodine (56.78%)C, H, NOrganic Purity
Accuracy (Recovery) 99.5% – 100.5%98.0% – 102.0% (w/ WO₃)N/A (Relative Area %)
Precision (RSD) < 0.5%< 0.3%< 0.1%
Sample Required 10–20 mg1–3 mg< 0.1 mg
Interference Risk Low (Specific titration)High (Iodine trapping)Medium (Co-elution)
Throughput 2 samples / hour10 samples / hour4 samples / hour

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical workflow for validating C₁₀H₁₁I₂NO₃, highlighting when to use specific methods.

ValidationWorkflow Start Sample: C10H11I2NO3 (Propyliodone) CheckPurity Step 1: Purity Screen (HPLC-UV) Start->CheckPurity Decision Purity > 98%? CheckPurity->Decision Fail Reject / Re-purify (Check Synthesis) Decision->Fail No Elemental Step 2: Elemental Verification Decision->Elemental Yes MethodChoice Choose Method based on Iodine Load Elemental->MethodChoice AutoCHN Automated CHN (Requires WO3 Adjuvant) MethodChoice->AutoCHN For C/H/N OxygenFlask Oxygen Flask Combustion (Pharmacopoeial Method) MethodChoice->OxygenFlask For Iodine (Critical) ResultCHN Data: C, H, N Confirms Skeleton AutoCHN->ResultCHN ResultIodine Data: Total Iodine Confirms Halogenation OxygenFlask->ResultIodine Final Certificate of Analysis (CoA) ResultCHN->Final ResultIodine->Final

Caption: Analytical workflow for Propyliodone. Note that HPLC purity is a prerequisite, but Elemental Analysis (Step 2) is required to confirm the high-mass Iodine fraction.

Detailed Protocol: Oxygen Flask Combustion (Iodine)

Reference Standard: British Pharmacopoeia (Appendix VIII C)

Objective: Quantify Iodine content to validate the theoretical 56.78%.

Reagents:

  • 0.02M Sodium Thiosulfate (

    
    ).
    
  • Bromine solution (oxidizer).[2][3]

  • Potassium Iodide (KI).

  • Starch solution (indicator).

Step-by-Step Workflow:

  • Preparation: Weigh accurately ~20 mg of C₁₀H₁₁I₂NO₃ onto ashless filter paper. Wrap into a "fuse" shape.

  • Combustion: Place 10 mL water + 2 mL 1M NaOH into a 500 mL Iodine flask. Flush with O₂ for 2 mins. Ignite the fuse and immediately insert the stopper.[2][4]

    • Safety: Hold flask firmly; ensure liquid seal.[2]

  • Absorption: Shake vigorously for 5 minutes until mist clears. The Iodine is absorbed as Iodide/Iodate.[3]

  • Oxidation: Add excess Bromine solution to convert all Iodine species to Iodate (

    
    ). Remove excess Bromine with formic acid.
    
  • Titration:

    • Add KI (excess) to release Iodine:

      
      .
      
    • Titrate liberated Iodine with 0.02M

      
       using starch near the endpoint (Blue 
      
      
      
      Colorless).
  • Calculation:

    • Each 1 mL of 0.02M

      
       corresponds to 0.7450 mg  of C₁₀H₁₁I₂NO₃.[2][3][4][5]
      

Reaction Pathway Diagram

Understanding the chemistry behind the analysis ensures troubleshooting capability.

ReactionPath Substrate C10H11I2NO3 (Organic Iodine) Combustion Combustion (O2) Substrate->Combustion Inorganic I2 + IO3- (Mixed Species) Combustion->Inorganic Oxidation Bromine Ox. Inorganic->Oxidation Iodate IO3- (Pure Iodate) Oxidation->Iodate AcidKI Acid + KI Iodate->AcidKI Liberated 3 I2 (Amplified Signal) AcidKI->Liberated Titration Titration (Thiosulfate) Liberated->Titration End Quantification Titration->End

Caption: Chemical transformation pathway during Oxygen Flask combustion.[2] The "Amplified Signal" step (6x Iodine yield) ensures high sensitivity.

References

  • National Institute of Standards and Technology (NIST) .[6] Propyliodone (C10H11I2NO3) Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[7][6] Available at: [Link]

  • PubChem . Propyliodone Compound Summary (CID 4949). National Library of Medicine. Available at: [Link]

  • British Pharmacopoeia. Oxygen Flask Combustion Method (Appendix VIII C). Pharmacopoeial Assays for Quality. (General reference for the described protocol).
  • Scribd / Academic Repositories . Pharmacopoeial Assays For Quality: Oxygen Flask Method. (Source of specific titration factors for Propyliodone). Available at: [Link]

Sources

Safety Operating Guide

tert-Butyl 3,5-diiodopyridin-4-yl carbonate proper disposal procedures

[1][2][3]

Part 1: Executive Safety Directive

STOP AND READ: Before handling tert-Butyl 3,5-diiodopyridin-4-yl carbonate , you must recognize a critical latent hazard that is often overlooked in generic safety data sheets (SDS).

The Core Directive: NEVER dispose of this compound in "Acid Waste" streams. [1][2]

Due to the tert-butyl carbonate moiety at the C4 position, this compound is acid-labile.[1][3][2] Contact with acidic waste streams (e.g., HCl, H₂SO₄, or acidic aqueous layers) will trigger rapid decarboxylation, releasing significant volumes of Carbon Dioxide (CO₂) gas.[2] In a sealed waste container, this pressurization can cause catastrophic rupture or explosion.

Disposal Classification:

  • Primary Stream: Halogenated Organic Waste (High Iodine Content).[2]

  • Segregation: Strictly Basic or Neutral streams only.

  • RCRA Status: Likely Hazardous (Characteristic Toxicity D038 - Pyridine derivative; Reactivity potential D003 if mixed with acid).[1][3][2]

Part 2: Chemical Profile & Hazard Identification[2][3][4]

To ensure safety, we must understand the causality behind the protocols. This section details the "Why" based on the molecular structure.

Structural Analysis

The molecule consists of a pyridine core substituted with two heavy iodine atoms and a tert-butyl carbonate group.[1][3]

FeatureChemical MoietyOperational Hazard
Gas Generator tert-Butyl Carbonate (-O-CO-O-tBu)Acid Sensitivity: Upon contact with protons (H⁺), this group decomposes to CO₂, isobutylene/tert-butanol, and the corresponding pyridinol.[1][3][2] Risk: Container over-pressurization.[2]
Toxic Core Pyridine RingToxicity: Pyridine derivatives are hepatotoxic and nephrotoxic.[3][2] They often possess a penetrating, unpleasant odor. Risk: Acute toxicity via inhalation or skin absorption.[2][4]
Heavy Halogen 3,5-Diiodo SubstitutionDisposal Cost: High halogen content requires specialized incineration (scrubbers needed for iodine vapor).[1][3][2] Risk: Environmental persistence; light sensitivity (may degrade to release free iodine).[2]
Physicochemical Data (Estimated)
  • State: Solid (Off-white to yellow powder).[1][3][2]

  • Solubility: Insoluble in water; soluble in DCM, DMSO, Ethyl Acetate.[2]

  • Stability: Moisture sensitive; Light sensitive (store in amber vials).[2]

Part 3: Disposal Workflow (Visualized)

The following decision tree illustrates the "Self-Validating" workflow. You must verify the state and pH of the material before selecting the waste stream.

DisposalWorkflowStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidSolid Reagent(Powder/Crystals)StateCheck->SolidSolidLiquidSolution / Mother LiquorStateCheck->LiquidLiquidPackSolidPack in HDPE Wide-Mouth Jar(Amber preferred)Solid->PackSolidLabelSolidLabel: 'Toxic Solid, Organic, Halogenated'Add: 'DO NOT MIX WITH ACID'PackSolid->LabelSolidFinalDisposalTransfer to EHS/Waste Facility(Incineration)LabelSolid->FinalDisposalpHCheckCheck pH of SolutionLiquid->pHCheckAcidicAcidic (pH < 7)pHCheck->AcidicRisk!NeutralBasicNeutral/Basic (pH >= 7)pHCheck->NeutralBasicSafeQuenchCRITICAL STEP:Slowly neutralize with Sat. NaHCO3in open beaker (Allow CO2 evolution)Acidic->QuenchMust NeutralizeCombineCombine with Non-AcidicHalogenated SolventsNeutralBasic->CombineQuench->NeutralBasicpH adjustedCombine->FinalDisposal

Figure 1: Decision tree for safe disposal, highlighting the critical neutralization step for acidic solutions to prevent container rupture.

Part 4: Detailed Operational Procedures

Protocol A: Disposal of Solid Reagent (Excess/Expired)

Use this for pure compound or solid crude residues.[3][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][3][2] Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid using a chemically resistant spatula.[2] Avoid generating dust.[5][6][7][8][9][10] If dust is visible, dampen slightly with an inert high-boiling solvent (e.g., mineral oil) to suppress it.[1][2]

  • Labeling:

    • Chemical Name: Write out fully: "this compound". NO ABBREVIATIONS.

    • Hazard Tags: Check "Toxic" and "Halogenated".[2]

    • Special Instruction: Write "Contains Carbonate - Gas Hazard with Acid" on the label.[1][3][2]

  • Storage: Store in the Satellite Accumulation Area (SAA) away from the "Acid Waste" carboys.

Protocol B: Disposal of Reaction Mixtures (Liquids)

Use this for mother liquors or reaction mixtures containing the compound.[3][2]

  • The pH Test (Self-Validation):

    • Dip a pH strip into the waste solution.

    • If Red/Orange (Acidic): You CANNOT bottle this yet.[2]

      • Action: Place the solution in a beaker in a fume hood. Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH.

      • Observation: Watch for bubbling. Continue until bubbling ceases and pH is > 7.

    • If Green/Blue (Neutral/Basic): Proceed to step 2.[2]

  • Segregation: Pour the neutralized mixture into the Halogenated Solvent Waste container.

    • Note: Ensure this specific waste container does not contain prior additions of strong acids (e.g., from a different user).[2]

  • Cap Venting: As a precaution, do not torque the waste cap down immediately if the waste was recently neutralized. Leave it slightly loose for 30 minutes in the hood to ensure off-gassing is complete, then seal.

Part 5: Emergency Response & Spills[2][3][9][12]

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The iodine/pyridine combination can be irritating.[2] Clear the area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, an N95 or half-mask respirator with organic vapor/acid gas cartridges is recommended.[1][3][2]

  • Containment:

    • Solids: Do not dry sweep.[2] Cover with wet sand or vermiculite to prevent dust. Scoop into a disposable container.

    • Liquids: Absorb with vermiculite or clay pads.[2]

  • Decontamination: Wipe the surface with a dilute solution of Sodium Thiosulfate (5% aq).[2] This specifically neutralizes iodine stains (turning them from brown/purple to colorless) and reduces the toxicity of free iodine [1].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Iodine: Safety and Hazards. Retrieved from [Link][1][3][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][3][2]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3,5-diiodopyridin-4-yl carbonate
Reactant of Route 2
tert-Butyl 3,5-diiodopyridin-4-yl carbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.